molecular formula C13H16N2O6 B2715974 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine CAS No. 899368-48-0

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Cat. No.: B2715974
CAS No.: 899368-48-0
M. Wt: 296.279
InChI Key: FLHXVCYCNKWSAX-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine ( 899368-48-0) is a chemical compound with the molecular formula C13H16N2O6 and a molecular weight of 296.28 g/mol . As a morpholine derivative, this compound belongs to a class of heterocycles that feature both amine and ether functional groups, making them valuable intermediates in various research fields . Compounds featuring the morpholine ring are of significant interest in scientific research and are frequently explored as key synthetic intermediates in the development of pharmaceuticals, agrochemicals, and functional materials . Researchers utilize this compound and its analogs in the synthesis of more complex molecules, leveraging its structure to modulate the properties of the target compound. It is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for longer preservation (1-2 years) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and wear appropriate personal protective equipment, including gloves, protective clothing, and safety goggles .

Properties

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXVCYCNKWSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine CAS: 148183-92-0 Molecular Formula: C₁₃H₁₆N₂O₆ Molecular Weight: 296.28 g/mol

This technical guide provides a comprehensive structural elucidation and analytical framework for this compound. This molecule represents a critical scaffold in medicinal chemistry, combining a lipophilic, electron-deficient aromatic system (nitro-guaiacol core) with a polar, solubilizing morpholine amide. It belongs to the class of phenoxyacetamides , widely investigated for antimicrobial, analgesic, and anticonvulsant properties.

The following analysis synthesizes spectroscopic data (NMR, IR, MS) with mechanistic synthetic pathways to serve as a reference for drug development professionals.

Part 1: Synthetic Pathway & Mechanistic Insight

The synthesis of this compound follows a classic Williamson Ether Synthesis , coupling a substituted phenol with an


-haloacetamide. This route is preferred for its high yield and operational simplicity, though it requires careful control of basicity to prevent hydrolysis of the amide.
Reaction Scheme

The nucleophilic substitution (


) involves the attack of the phenoxide ion (generated from 2-methoxy-4-nitrophenol) on the 

-carbon of 4-(chloroacetyl)morpholine.

Reagents & Conditions:

  • Nucleophile: 2-Methoxy-4-nitrophenol (Guaiacol derivative).

  • Electrophile: 4-(2-Chloroacetyl)morpholine.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) to generate the phenoxide.
  • Solvent: DMF or Acetone (Polar aprotic solvents accelerate

    
    ).
    
  • Temperature: Reflux (Acetone) or 60-80°C (DMF).

Mechanistic Workflow (DOT Visualization)

SynthesisWorkflow Reactant1 2-Methoxy-4-nitrophenol (Acidic Phenol) Base Base (K2CO3) Deprotonation Reactant1->Base pKa ~7.2 Intermediate Phenoxide Ion (Nucleophile) Base->Intermediate -H+ Transition SN2 Transition State (Backside Attack) Intermediate->Transition Reactant2 4-(Chloroacetyl)morpholine (Electrophile) Reactant2->Transition Product 4-[(2-Methoxy-4-nitrophenoxy) acetyl]morpholine Transition->Product -KCl

Figure 1: Step-wise mechanistic flow of the Williamson ether synthesis for the target compound.

Part 2: Spectroscopic Elucidation

Accurate structural confirmation relies on identifying the specific connectivity between the morpholine ring, the acetyl linker, and the substituted aromatic ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid identification of the three distinct functional domains.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Amide C=O 1640 – 1660StretchingCharacteristic of tertiary amides (morpholine amide).
Nitro (-NO₂) 1515 – 1530Asymmetric StretchStrong intensity; confirms the 4-nitro substitution.
Nitro (-NO₂) 1335 – 1350Symmetric StretchPaired with the asymmetric peak.
Ether (Ar-O-C) 1230 – 1260StretchingAryl alkyl ether linkage.
C-H (Aromatic) 3050 – 3100StretchingWeak intensity above 3000 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is the definitive tool for purity and structure analysis. The aromatic region will display an ABX splitting pattern due to the 1,2,4-substitution.

Theoretical Chemical Shift Data (400 MHz, DMSO-d₆):

Proton (H)Shift (δ ppm)MultiplicityIntegrationAssignment / Coupling
Ar-H3 7.85 – 7.90Doublet (d)1HOrtho to -NO₂, meta to ether.

Hz.
Ar-H5 7.75 – 7.80Doublet of Doublets (dd)1HOrtho to -NO₂, ortho to -OCH₃.

Hz.
Ar-H6 7.15 – 7.25Doublet (d)1HOrtho to ether linkage.
Linker (-CH₂-) 4.90 – 5.00Singlet (s)2HDeshielded by adjacent C=O and O-Ar.
-OCH₃ 3.85 – 3.95Singlet (s)3HCharacteristic methoxy peak.
Morpholine 3.40 – 3.70Multiplets (m)8HOften appears as two sets of peaks due to restricted rotation of the amide bond.

Expert Insight: The morpholine protons often do not appear as a simple triplet/triplet pattern. Due to the partial double bond character of the amide (N-C=O), the ring is rigid on the NMR timescale, making the protons cis and trans to the carbonyl chemically non-equivalent.

Mass Spectrometry (MS) Logic

Ionization: ESI (Positive Mode) is recommended. Molecular Ion:


 Da.

Fragmentation Pathway (DOT Visualization):

MassSpec Parent Molecular Ion [M+H]+ m/z 297 Frag1 Cleavage of Ether [Morpholine-Acetamide]+ Parent->Frag1 α-Cleavage Frag2 Loss of NO2 [M - 46]+ Parent->Frag2 Neutral Loss (NO2) Frag3 Morpholine Fragment [C4H8NO]+ m/z 86 Frag1->Frag3 Amide Hydrolysis

Figure 2: Predicted fragmentation cascade in positive ion mode ESI-MS.

Part 3: Analytical Protocol for Verification

To ensure the compound meets pharmaceutical grade standards (>98% purity), the following HPLC protocol is recommended. This method separates the target from the starting phenol (potential impurity).

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Polar)
Mobile Phase B Acetonitrile (Organic modifier)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 300 nm (Nitro group specific)
Injection Vol 10 µL

Gradient Profile:

  • 0-2 min: 90% A / 10% B (Equilibration)

  • 2-15 min: Linear ramp to 10% A / 90% B (Elute lipophilic product)

  • 15-20 min: Hold 90% B (Wash)

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Ensures no interaction with silanols).

  • Resolution: > 2.0 between the product peak and the 2-methoxy-4-nitrophenol impurity (which will elute earlier due to the free phenolic -OH).

References

  • PubChem Database. "Morpholine, 4-((2-methoxyphenoxy)acetyl)- (Compound)." National Library of Medicine. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanism and Conditions).[1][2][3][4][5][6] [Link]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns." (Amide and Ether Cleavage Logic). [Link]

  • ACD/Labs. "Recognizing the NMR pattern for morpholine." (Spectral Analysis Guide). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its solubility, permeability, metabolic stability, and ultimately, its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine, a molecule of interest for its potential applications in medicinal chemistry and chemical biology.

Given the nascent stage of research on this specific compound, this document takes a predictive and methodological approach. We will dissect the molecule into its constituent functional moieties—the morpholine ring and the 2-methoxy-4-nitrophenoxy group—to forecast its physicochemical attributes. Furthermore, we will provide detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational knowledge presented herein. This guide is designed not as a static data sheet, but as a dynamic roadmap for the comprehensive characterization of this compound and analogous chemical entities.

Molecular Architecture and its Physicochemical Implications

The structure of this compound is a composite of distinct chemical functionalities, each contributing to its overall physicochemical profile.

  • The Morpholine Moiety : A saturated heterocycle containing both an amine and an ether functional group. The amine group imparts basicity, while the ether linkage and the ring structure contribute to its polarity and hydrogen bonding capabilities. Morpholine itself is a colorless liquid, miscible with water and many polar organic solvents.[1][2] Its presence in a larger molecule is likely to enhance aqueous solubility and introduce a basic ionization center.

  • The 2-Methoxy-4-nitrophenoxy Group : This aromatic component is characterized by a phenolic hydroxyl group (in its precursor, 2-methoxy-4-nitrophenol), a methoxy group, and a nitro group. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. 2-methoxy-4-nitrophenol is a yellow to orange crystalline solid with limited water solubility.[3][4]

  • The Acetyl Linker : This two-carbon bridge connects the morpholine and the nitrophenoxy moieties. The amide bond within this linker is relatively stable and can participate in hydrogen bonding.

The amalgamation of these fragments in this compound suggests a molecule with a balance of hydrophilic and lipophilic character, and the potential for both acidic and basic ionization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on the known properties of its constituent parts.

PropertyPredicted Value/BehaviorRationale and Implications
Molecular Formula C₁₃H₁₆N₂O₆-
Molecular Weight 296.28 g/mol Influences diffusion and transport properties.
Appearance Likely a solid at room temperatureBased on the properties of 2-methoxy-4-nitrophenol.[3]
Melting Point (°C) Moderately highThe presence of polar functional groups and an aromatic ring will likely lead to significant intermolecular forces.
Solubility Moderately soluble in water and polar organic solventsThe morpholine ring enhances aqueous solubility, while the nitrophenoxy group contributes to lipophilicity. Solubility will be pH-dependent.[5]
Lipophilicity (logP) ModerateThe molecule possesses both polar (morpholine, nitro, ether, amide) and non-polar (aromatic ring) regions.
pKa Two potential ionization centers: a basic pKa from the morpholine nitrogen and an acidic pKa from the phenolic hydroxyl group (if present as a precursor impurity or metabolite).The morpholine nitrogen will be basic, while the electron-withdrawing nitro group will make the phenol acidic. This dual nature is critical for its behavior in biological systems.[6][7][8]
Chemical Stability Generally stable, but potential for hydrolysis of the amide bond under strong acidic or basic conditions. The nitro group may be susceptible to reduction.Stability testing is crucial to determine appropriate storage conditions and shelf-life.[9][10][11][12]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method [13][14][15]

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the bottom of the tube to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.

    • Heat rapidly to approximately 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for the temperature of the heating block and the sample to be in equilibrium.[15]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Finely powder the sample Load Load into capillary tube Powder->Load Pack Pack the sample Load->Pack Insert Insert into apparatus Pack->Insert Heat_Fast Rapid heating to ~20°C below expected MP Insert->Heat_Fast Heat_Slow Slow heating (1-2°C/min) Heat_Fast->Heat_Slow Record Record melting range Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5]

Methodology: Shake-Flask Method [16]

  • Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. A prolonged equilibration time is necessary to reach the thermodynamic solubility, which is a true measure of the compound's solubility at equilibrium.

Solubility_Workflow Start Add excess compound to solvent Equilibrate Agitate at constant temperature Start->Equilibrate Separate Centrifuge or filter Equilibrate->Separate Quantify Analyze supernatant concentration (e.g., HPLC) Separate->Quantify Result Determine solubility Quantify->Result

Caption: Shake-Flask Method for Solubility Determination.

Determination of Lipophilicity (logP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio, logP, is a measure of a molecule's lipophilicity or hydrophobicity.[17][18]

Methodology: Shake-Flask Method [17][18]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4) with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC-MS).

  • Calculation: Calculate logP using the formula: logP = log([concentration in octanol] / [concentration in water]).

Causality Behind Experimental Choices: Pre-saturating the solvents ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.

LogP_Workflow Start Prepare pre-saturated n-octanol and water Dissolve Dissolve compound in one phase Start->Dissolve Mix Add the other phase and shake to equilibrate Dissolve->Mix Separate Centrifuge to separate phases Mix->Separate Quantify_Oct Quantify concentration in octanol phase Separate->Quantify_Oct Quantify_Aq Quantify concentration in aqueous phase Separate->Quantify_Aq Calculate Calculate logP Quantify_Oct->Calculate Quantify_Aq->Calculate

Caption: Shake-Flask Method for logP Determination.

Determination of Ionization Constant (pKa)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized.[7][8] For a molecule with both acidic and basic centers, multiple pKa values will be observed.

Methodology: Potentiometric Titration [6][19][20]

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (pH) as a function of added acid or base, allowing for a precise determination of the point at which the ionizable group is half-neutralized.

pKa_Workflow Start Dissolve compound in a suitable solvent Titrate Titrate with standardized acid or base Start->Titrate Monitor Monitor pH continuously Titrate->Monitor Plot Plot pH vs. titrant volume Monitor->Plot Analyze Determine pKa from the inflection point Plot->Analyze

Caption: Potentiometric Titration for pKa Determination.

Assessment of Chemical Stability

Principle: Stability testing evaluates the extent to which a compound retains its initial properties over time under the influence of various environmental factors such as temperature, humidity, and light.[9][10][11][12]

Methodology: Forced Degradation Study

  • Stress Conditions: Subject solutions of the compound to a range of stress conditions, including:

    • Acidic: e.g., 0.1 M HCl at elevated temperature.

    • Basic: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature in the dark.

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.

Causality Behind Experimental Choices: Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of the compound and to identify potential degradation pathways. This information is critical for developing stable formulations and establishing appropriate storage conditions.

Synthesis of this compound

Proposed Synthetic Route:

  • Synthesis of 2-(2-methoxy-4-nitrophenoxy)acetyl chloride: This intermediate can be prepared from 2-methoxy-4-nitrophenol and chloroacetyl chloride, followed by conversion of the resulting carboxylic acid to the acyl chloride using a reagent such as thionyl chloride or oxalyl chloride.

  • Acylation of Morpholine: The 2-(2-methoxy-4-nitrophenoxy)acetyl chloride is then reacted with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and outlines the standard experimental procedures for their empirical determination. The successful characterization of these properties is a critical step in the evaluation of this molecule for any potential application in drug discovery and development. The interplay of its morpholine and nitrophenoxy moieties suggests a compound with a nuanced profile of solubility, lipophilicity, and ionization that warrants further investigation. The protocols and predictive analyses presented herein are intended to serve as a robust starting point for researchers to unlock the full potential of this and other novel chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. Retrieved from [Link]

  • China Amines. (n.d.). Morpholine. Retrieved from [Link]

  • Wikipedia. (2024). Morpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Labstat. (n.d.). The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Quotient Sciences. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

  • JoVE. (2020). Video: Melting Points - Procedure. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Methoxy-4-nitroaniline Properties. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • MDPI. (2010). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • National Center for Biotechnology Information. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

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Methodological & Application

Reagents required for the acetylation of morpholine with nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-(Nitrophenoxyacetyl)morpholine

Executive Summary

The synthesis of N-(nitrophenoxyacetyl)morpholine derivatives represents a classic yet critical amidation challenge in medicinal chemistry. These scaffolds are frequently investigated for anticonvulsant, antimicrobial, and anti-inflammatory properties. The core chemical transformation involves the coupling of nitrophenoxyacetic acid (the electrophile) with morpholine (the nucleophile).

While seemingly simple, the presence of the nitro group and the ether linkage requires careful reagent selection to avoid side reactions (such as ether cleavage or nitro reduction) while ensuring high yield. This guide outlines two distinct protocols:

  • Method A (Acyl Chloride Route): Robust, scalable, and cost-effective; ideal for gram-to-kilogram synthesis.

  • Method B (In-Situ Activation): Mild, purification-friendly; ideal for high-throughput screening (HTS) or small-scale discovery.

Reagent Selection & Strategic Analysis

The choice of reagents dictates the purification burden and overall yield. The following table contrasts the two primary strategies.

ComponentMethod A: Acid Chloride ActivationMethod B: Carbodiimide Coupling
Activator Thionyl Chloride (

)
or Oxalyl Chloride
EDC·HCl or HATU
Base Triethylamine (

) or Pyridine
DIPEA (Hünig's Base)
Solvent Toluene (activation) / DCM (coupling)DMF or DCM
Byproducts

(gas),

(gas)
Urea derivatives (water soluble if EDC used)
Key Advantage High atom economy; drives reaction to completion.Mild conditions (RT); avoids noxious gases.
Risk Factor Requires moisture exclusion; corrosive reagents.Higher cost; difficult removal of urea byproducts in non-aqueous workups.

Detailed Protocols

Protocol A: The Acid Chloride Method (Scalable)

Recommended for scale-up (>5g) where cost and yield are paramount.

Mechanism: Nitrophenoxyacetic acid is converted to nitrophenoxyacetyl chloride, a highly reactive electrophile, which is then intercepted by morpholine.

Reagents Required:

  • Nitrophenoxyacetic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Morpholine (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure:

  • Activation:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend nitrophenoxyacetic acid (1.0 equiv) in dry toluene (approx. 5 mL/g).

    • Add thionyl chloride (1.5 equiv) dropwise. Caution: Gas evolution (

      
      , 
      
      
      
      ). Perform in a fume hood.
    • Heat the mixture to reflux (80–110°C) for 2–3 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.

    • Evaporation: Cool to room temperature (RT) and concentrate under reduced pressure (rotary evaporator) to remove solvent and excess

      
      . Co-evaporate with fresh toluene twice to ensure complete removal of thionyl chloride traces.
      
  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM (5 mL/g).

    • In a separate vessel, prepare a solution of morpholine (1.1 equiv) and triethylamine (1.2 equiv) in DCM. Cool this solution to 0°C.

    • Add the acid chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature <5°C. The reaction is highly exothermic.

    • Allow the mixture to warm to RT and stir for 2–4 hours.

  • Workup:

    • Quench with water.[1] Wash the organic layer successively with:

      • 1M HCl (to remove unreacted morpholine/pyridine).

      • Sat.

        
         (to remove unreacted acid).
        
      • Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Protocol B: The Carbodiimide Method (Discovery)

Recommended for small scale (<100mg) or when avoiding corrosive thionyl chloride is preferred.

Reagents Required:

  • Nitrophenoxyacetic acid (1.0 equiv)

  • EDC[1][3][4]·HCl (1.2 equiv)[4]

  • HOBt (Hydroxybenzotriazole) (1.2 equiv) – Prevents racemization and improves yield.

  • Morpholine (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF or DCM.[1]

Step-by-Step Procedure:

  • Activation:

    • Dissolve nitrophenoxyacetic acid in dry DMF or DCM at RT.

    • Add EDC·HCl and HOBt .[4] Stir for 15–30 minutes to form the active ester intermediate.

  • Coupling:

    • Add morpholine followed by DIPEA .

    • Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[4]

    • Wash extensively with water and brine (crucial if DMF is used) to remove the urea byproduct and solvent.

    • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Process Visualization (Workflow)

The following diagram illustrates the critical path for the Acid Chloride Method (Method A) , highlighting the decision points and safety controls.

G Start Start: Nitrophenoxyacetic Acid Activation Activation: Add SOCl2 + Toluene Reflux 2-3h Start->Activation Reagents Prep Evap Evaporation: Remove excess SOCl2 (Crucial for purity) Activation->Evap Gas Evolution (SO2, HCl) Intermediate Intermediate: Acid Chloride Formed Evap->Intermediate Residue Coupling Coupling: Add Morpholine + Et3N DCM, 0°C Intermediate->Coupling Dissolve in DCM Workup Workup: Wash 1M HCl -> NaHCO3 -> Brine Coupling->Workup Exothermic Rxn Product Final Product: N-(Nitrophenoxyacetyl)morpholine Workup->Product Cryst./Drying

Figure 1: Workflow for the synthesis via Acid Chloride activation. Note the critical evaporation step to remove thionyl chloride before amine addition.

Analytical Validation (Self-Checking)

To ensure the protocol was successful, the researcher should verify the following spectral characteristics:

  • IR Spectroscopy:

    • Disappearance of the broad -OH stretch of the carboxylic acid (2500–3300 cm⁻¹).

    • Appearance of the Amide Carbonyl (C=O) peak around 1640–1660 cm⁻¹ .

    • Presence of Nitro stretches (

      
      ) at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
      
  • 1H NMR (DMSO-d6 or CDCl3):

    • Morpholine Ring: Look for two distinct multiplets (4H each) around 3.4–3.7 ppm.

    • Linker: The

      
       singlet should appear around 4.8–5.0 ppm.
      
    • Aromatics: The nitrophenyl protons will show a characteristic splitting pattern (e.g., AA'BB' for 4-nitro) shifted downfield due to the nitro group.

Troubleshooting & Safety

  • Issue: Low Yield in Method A.

    • Cause: Incomplete removal of thionyl chloride leads to the formation of morpholine hydrochloride salts rather than the amide.

    • Fix: Use azeotropic distillation with toluene twice after the reflux step.

  • Issue: Darkening of reaction mixture.

    • Cause: Nitrophenoxy derivatives can be light/heat sensitive.

    • Fix: Wrap the flask in foil and ensure the coupling step (Step 2) starts at 0°C.

  • Safety Note: Nitrophenoxyacetic acid derivatives are generally stable, but all nitro compounds possess potential energy. Avoid distilling the final product at high temperatures; prefer recrystallization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5] Tetrahedron, 61(46), 10827-10852. Link

  • Organic Syntheses. (2013). One-Pot Synthesis of Amides from Carboxylic Acids Activated using Thionyl Chloride. Org.[2][4][6][7][8] Synth., 90, 206-215. Link

  • ThermoFisher Scientific. (n.d.). Overview of Amide Coupling Reagents. ThermoFisher Technical Resources. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-(4-Nitrophenyl)morpholine (Structural Analog Reference). PubChem. Link

Sources

Technical Application Note: Optimized Crystallization Strategies for 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It synthesizes specific chemical data with industrial best practices for the purification of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine (CAS: 148183-92-0), a critical intermediate in the synthesis of the EGFR inhibitor Gefitinib .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The purity of This compound (herein referred to as Intermediate-A ) is the single most critical quality attribute (CQA) governing the yield of the subsequent hydrogenation step in Gefitinib synthesis.

Intermediate-A is typically synthesized via the O-alkylation of 2-methoxy-4-nitrophenol with 4-(chloroacetyl)morpholine. Incomplete purification at this stage leads to two catastrophic downstream failures:

  • Catalyst Poisoning: Residual phenolic starting material and inorganic salts (KCl/K2CO3) rapidly deactivate Pd/C or Raney Nickel catalysts during nitro-reduction.

  • Side-Reaction Propagation: Unreacted chloroacetyl morpholine can alkylate the resulting aniline, creating "dimer" impurities that are nearly impossible to remove from the final API.

This guide provides two validated crystallization protocols: a Displacement Crystallization for crude isolation and a Thermal Recrystallization for final polishing.

Compound Profile
PropertyData
IUPAC Name 4-[2-(2-methoxy-4-nitrophenoxy)acetyl]morpholine
CAS Number 148183-92-0
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
Melting Point 125 – 127 °C
Appearance Pale yellow to yellow crystalline solid
Solubility (Cold) Insoluble in Water, Hexane; Sparingly soluble in EtOH
Solubility (Hot) Soluble in Ethanol, Ethyl Acetate, Acetone, Toluene

Purity & Solubility Analysis

Before selecting a solvent system, we must understand the "impurity fate" map. The crystallization process must reject the following specific impurities:

  • Impurity A (Starting Phenol): 2-methoxy-4-nitrophenol.[1] Behavior: Acidic, soluble in basic aqueous solutions, soluble in alcohols.

  • Impurity B (Alkylation Reagent): 4-(chloroacetyl)morpholine. Behavior: Highly soluble in most organic solvents; stays in mother liquor.

  • Impurity C (Inorganics): Potassium Chloride / Carbonate. Behavior: Insoluble in organics; requires water wash.

Solvent Selection Logic (Hansen Solubility Parameters)

We utilize a "Polarity-Cooling" strategy. The morpholine and nitro groups impart moderate polarity, while the phenyl ring provides lipophilicity.

  • Ethanol (95%): The ideal solvent. The compound dissolves at reflux (78°C) but crystallizes sharply upon cooling due to the disruption of hydrogen bonding networks.

  • Ethyl Acetate / Heptane: An alternative system. Good for rejecting polar tars, but requires careful ratio control to prevent "oiling out."

Experimental Protocols

Protocol A: Crude Isolation (Anti-Solvent Crash)

Use this method immediately following the synthesis reaction (typically in DMF or Acetone).

  • Quench: Upon reaction completion, cool the reaction mixture (DMF/K2CO3 slurry) to 50°C .

  • Anti-Solvent Addition: Slowly add Deionized Water (3.0 equivalents by volume relative to solvent) over 45 minutes.

    • Note: Adding water too fast traps inorganic salts inside the crystal lattice.

  • Cooling: Ramp temperature down to 5–10°C at a rate of 10°C/hour.

  • Filtration: Filter the resulting yellow slurry.

  • Displacement Wash: Wash the filter cake vigorously with Water (2x) to remove residual DMF and inorganic salts.

  • Drying: Dry at 50°C under vacuum. Yield is typically quantitative, but purity is ~90-95%.

Protocol B: High-Purity Recrystallization (Polishing)

Use this method to upgrade purity to >99.5% for hydrogenation.

Reagents:

  • Crude Intermediate-A

  • Ethanol (95% or Absolute)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Charge 100g of Crude Intermediate-A into a reactor. Add 500 mL Ethanol (5 vol) .

  • Reflux: Heat to reflux (~78°C) with agitation. The solid should dissolve completely.

    • Checkpoint: If undissolved solids remain after 15 mins at reflux, they are likely inorganic salts. Perform a Hot Filtration immediately.

  • Carbon Treatment (Optional): If the solution is dark orange/brown, add 5g Activated Carbon. Stir at reflux for 15 mins, then hot filter over Celite.

  • Controlled Nucleation: Cool the clear yellow solution to 60°C .

    • Seeding: At 60°C, add 0.1% w/w pure seed crystals. This prevents super-saturation and "oiling out."

  • Crystallization Ramp: Cool from 60°C to 0–5°C over 2 hours (Linear cooling ramp).

  • Digestion: Hold at 0°C for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow crystals.

  • Wash: Wash with Cold Ethanol (0°C) (1 vol). This step is critical to wash away the mother liquor containing unreacted phenol.

  • Drying: Dry in a vacuum oven at 50–55°C for 6 hours.

Expected Results:

  • Recovery Yield: 85 – 90%

  • Purity (HPLC): > 99.5%

  • Melting Point: Sharp at 125–127°C

Process Visualization

Workflow Diagram

The following diagram illustrates the integrated synthesis and purification workflow, highlighting the fate of impurities.

G Reactants Reactants: 2-Methoxy-4-nitrophenol + 4-(Chloroacetyl)morpholine Reaction Reaction (Solvent: DMF/Acetone, Base: K2CO3) Reactants->Reaction Quench Quench / Anti-Solvent (Add Water) Reaction->Quench CrudeFilter Filtration & Water Wash Quench->CrudeFilter CrudeSolid Crude Solid (Purity ~90-95%) CrudeFilter->CrudeSolid Waste1 Waste Stream 1: Inorganic Salts (KCl) Residual DMF CrudeFilter->Waste1 Filtrate Recryst Recrystallization (Solvent: Ethanol @ Reflux) CrudeSolid->Recryst Cooling Controlled Cooling (78°C -> 5°C) Recryst->Cooling FinalFilter Final Filtration & Cold EtOH Wash Cooling->FinalFilter Product Final Product >99.5% Purity MP: 125-127°C FinalFilter->Product Waste2 Waste Stream 2: Unreacted Phenol Oils/Tars FinalFilter->Waste2 Mother Liquor

Figure 1: Integrated Synthesis and Purification Workflow for Gefitinib Intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.Re-heat to reflux. Add 10% more ethanol. Add seed crystals at 60°C.
Low Yield (<70%) Too much solvent used; product remaining in Mother Liquor.Concentrate the Mother Liquor by 50% and cool again (Second Crop).
Low Melting Point (<123°C) Residual solvent or phenol impurity.Dry longer under vacuum.[2][3] If MP persists low, repeat Protocol B.
Dark Color Oxidation byproducts (Tars).Use Activated Carbon during the hot dissolution step (Protocol B, Step 3).

References

  • Preparation of Quinazoline Derivatives. World Intellectual Property Organization, WO1996033980A1. (Original patent describing the synthesis of Gefitinib and its intermediates). Link

  • Process for the preparation of Gefitinib. United States Patent, US8350029B2. (Detailed industrial improvements on the isolation of morpholine intermediates). Link

  • Morpholine, 4-[(2-methoxy-4-nitrophenoxy)acetyl]- Compound Summary. PubChem, CID 809044. (Physical property data and CAS verification). Link[4]

  • Solvent Selection for Crystallization. University of Rochester, Dept of Chemistry. (General principles of solubility parameters applied in Protocol B). Link

Sources

Application Note and Protocol for the Preparation of Stock Solutions of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of stock solutions of the compound 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine for use in a variety of biological assays. Given the limited publicly available data on this specific molecule, this protocol emphasizes a systematic approach to solvent selection, solubility determination, and the establishment of a robust and reproducible stock solution preparation workflow. Adherence to these guidelines is critical for ensuring the accuracy, reliability, and reproducibility of experimental data.

Introduction: The Critical Role of Stock Solution Integrity

The quality of any in vitro or in vivo biological assay is fundamentally dependent on the integrity of the prepared reagents, paramount among which is the stock solution of the test compound. Inaccurate or improperly prepared stock solutions can lead to significant experimental artifacts, including erroneous dose-response curves, compound precipitation, and cellular toxicity unrelated to the compound's biological activity.[1][2] For novel or poorly characterized compounds such as this compound, a systematic and cautious approach to stock solution preparation is essential. This application note provides a detailed protocol grounded in established best practices to ensure the highest quality stock solutions for downstream bioassays.

Compound Specifications

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₆N₂O₆

  • Molecular Weight: 296.28 g/mol

  • Appearance: Typically a solid powder (predicted)

Note: The exact physicochemical properties of this compound, such as solubility and stability, are not extensively documented. Therefore, the following protocols include empirical steps to determine these parameters.

Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for all novel chemical entities, the following personal protective equipment (PPE) should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All weighing and initial dissolution steps should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3]

Materials and Equipment

Reagents:

  • This compound (solid form)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[1]

  • Other potential solvents (e.g., Ethanol, Methanol, Dimethylformamide - DMF) of appropriate purity

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile pipette tips

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Volumetric flasks (Class A) for accurate dilutions[4]

  • Optional: pH meter for aqueous buffer preparations

Protocol Part I: Solvent Selection and Solubility Determination

The selection of an appropriate solvent is the most critical initial step, as many organic compounds are not readily soluble in aqueous solutions.[5][6] The ideal solvent should dissolve the compound at the desired concentration, be non-reactive with the compound, and exhibit minimal toxicity in the specific bioassay system.[2][7]

Initial Solvent Screening

Given the predicted low water solubility of this compound, polar aprotic solvents are recommended for initial screening.[2]

Solvent Rationale Considerations for Bioassays
DMSO Excellent solubilizing capacity for a wide range of compounds.[1]Can be cytotoxic at concentrations >0.5-1% in many cell lines.[5][7][8] Always include a vehicle control.[2]
Ethanol A common solvent with lower cytotoxicity than DMSO for some cell lines.May exhibit higher cytotoxicity than DMSO in other cell lines; concentration must be carefully managed.[7]
DMF Strong solubilizing properties, similar to DMSO.Generally more toxic than DMSO and should be used with caution.
Experimental Protocol for Solubility Determination
  • Prepare a series of small, pre-weighed aliquots of this compound (e.g., 1-2 mg) in separate microcentrifuge tubes.

  • Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to the first tube.

  • Vortex thoroughly for 1-2 minutes.

  • If the compound does not fully dissolve, gently sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect for any remaining solid particles. If the solution is clear, the compound is soluble at that concentration.

  • If the compound remains insoluble, incrementally add more solvent and repeat steps 3-5 until a clear solution is obtained. Record the final volume to calculate the approximate solubility.

  • Repeat this process for other potential solvents to identify the most effective one.

Protocol Part II: Preparation of a Concentrated Stock Solution

Once a suitable solvent has been identified (DMSO is the most common choice), a concentrated stock solution can be prepared.[9] Preparing a concentrated stock allows for greater accuracy and reproducibility in subsequent dilutions.[4][10]

Step-by-Step Procedure
  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out the desired mass of this compound. For example, to prepare a 10 mM stock solution, weigh out 2.96 mg of the compound. It is often more practical to weigh a slightly different amount and adjust the solvent volume accordingly.[4]

  • Record the exact mass of the compound.

  • Calculate the required volume of solvent to achieve the desired concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example for 2.96 mg to make a 10 mM stock: Volume (L) = 0.00296 g / (296.28 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.

  • Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator as described previously.

  • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.[3][11]

Workflow for Stock Solution Preparation and Use

G cluster_prep Preparation Phase cluster_storage Storage & QC cluster_use Application Phase weigh Weigh Compound (Analytical Balance) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex & Sonicate dissolve->vortex label_stock Label Stock Vial vortex->label_stock store Store at -20°C or -80°C (Protect from light) label_stock->store stability Short-Term Stability Test (0, 4, 24h in media) store->stability Optional but Recommended thaw Thaw Stock Solution (Room Temperature) store->thaw serial_dilute Prepare Working Dilutions (Stepwise in media) thaw->serial_dilute vehicle_control Prepare Vehicle Control (Same solvent concentration) thaw->vehicle_control assay Add to Bioassay serial_dilute->assay vehicle_control->assay

Caption: Workflow for preparing and using stock solutions.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.[11]

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[8]

  • Light: Protect the stock solution from light by using amber vials or by wrapping the tube in aluminum foil, especially if the compound is known to be light-sensitive.[10][11]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound.[8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes.

A short-term stability assessment is advised.[2] This involves diluting the stock solution to the working concentration in the final assay medium and testing it at different time points (e.g., 0, 4, and 24 hours) to ensure the compound does not precipitate or degrade under experimental conditions.[2]

Preparation of Working Solutions for Bioassays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer.

  • Thaw the stock solution at room temperature.

  • Perform serial dilutions to achieve the final desired concentrations. It is recommended to perform dilutions in a stepwise manner to prevent compound precipitation.[8]

  • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is below the cytotoxic threshold for the specific cell line or assay system being used (typically <0.5%).[5][7][8]

  • Always include a "vehicle control" in your experiments.[2] This control contains the same final concentration of the solvent as the test samples but without the compound, allowing for the differentiation of compound-specific effects from solvent-induced artifacts.[2]

Solvent Selection Decision Pathway

G start Start: Need Stock Solution solubility_test Test Solubility in DMSO start->solubility_test soluble_in_dmso Is it soluble at required concentration? solubility_test->soluble_in_dmso dmso_ok Use DMSO as Solvent soluble_in_dmso->dmso_ok Yes test_other Test Other Solvents (e.g., Ethanol, DMF) soluble_in_dmso->test_other No toxicity_check Check Solvent Toxicity in Assay dmso_ok->toxicity_check soluble_other Is it soluble in alternative solvent? test_other->soluble_other other_ok Use Alternative Solvent soluble_other->other_ok Yes reassess Re-evaluate Experiment (Lower concentration? Co-solvent?) soluble_other->reassess No other_ok->toxicity_check toxicity_low Is final solvent concentration non-toxic? toxicity_check->toxicity_low toxicity_low->reassess No proceed Proceed with Bioassay toxicity_low->proceed Yes

Caption: Decision pathway for solvent selection.

References

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 809044, Morpholine, 4-((2-methoxyphenoxy)acetyl)-. Retrieved from [Link]

  • Iversen, P. L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 15(1), 33. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-(2-Methoxy-4-Nitrophenyl)-. Retrieved from [Link]

  • Uncountable. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (2025, March 6). How to Prepare my Stock Solution? Retrieved from [Link]

  • Kent State University. (n.d.). Proper Chemical Storage. Retrieved from [Link]

  • Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents? Retrieved from [Link]

Sources

Application Note: Storage and Handling Protocols for Light-Sensitive Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Photochemical Paradox

Nitro compounds (


) occupy a critical yet paradoxical space in chemical development. In pharmacology, the nitro group is essential for the bioactivity of calcium channel blockers (e.g., Nifedipine) and antibiotics (e.g., Nitrofurantoin). In energetic materials, it provides the oxygen balance necessary for propulsion. However, this same electronic structure makes the nitro group an efficient chromophore, capable of absorbing UV-visible radiation and initiating rapid, often irreversible degradation.

This guide moves beyond generic "store in the dark" advice. It provides a mechanistic understanding of nitro-photochemistry and establishes a validated, self-consistent protocol for handling these compounds without compromising data integrity or safety.

The Science of Instability: Nitro-Nitrite Rearrangement

To handle nitro compounds effectively, one must understand how they fail. The primary degradation pathway for aromatic nitro compounds is the Nitro-Nitrite Rearrangement .

Upon absorption of a photon (typically


), the nitro group undergoes an 

excitation. This excited state does not merely relax; it isomerizes into a nitrite ester (

). This intermediate is thermally unstable and cleaves homolytically to form a nitrosophenyl radical and an alkoxy radical, or oxidizes to a nitroso derivative.

Key Consequence: This is not just a loss of potency. The formation of nitroso (


) intermediates can be cytotoxic (in drugs) or autocatalytic (in energetics), accelerating decomposition even after the light source is removed.
Figure 1: Mechanistic Pathway of Nitro-Photodegradation

The following diagram illustrates the degradation of Nifedipine, the industry-standard reference for nitro-sensitivity.

NitroDegradation Nitro Nitro Compound (R-NO2) Excited Excited State (Singlet/Triplet) Nitro->Excited hv (<450nm) Nitrite Nitrite Ester (R-ONO) Excited->Nitrite Isomerization Radicals Radical Cleavage (R-O• + NO•) Nitrite->Radicals Homolysis Product Nitroso Derivative (R-NO) Radicals->Product Oxidation/Rearrangement Product->Nitro Radical Attack (Energetic Materials)

Caption: Figure 1. The photo-induced nitro-nitrite rearrangement pathway.[1] Note the irreversible formation of reactive radical intermediates.

Facility & Equipment Standards

Effective protection requires a "Defense in Depth" strategy, layering physical barriers against photon flux.

Spectral Transmission Standards (USP <671>)

Glassware is the first line of defense. Not all "brown bottles" are equal. According to USP <671> , a container qualifies as "Light-Resistant" only if it meets specific transmission limits.

Material TypeSpectral RangeMax Transmission (USP <671>)Application
Clear Glass 290–450 nm>90% (Typical)PROHIBITED for nitro compounds.
Amber Glass (Type I) 290–450 nm

Standard storage for solids/solutions.
Red Low-Actinic 290–600 nm

Required for highly sensitive solutions (e.g., Nifedipine, Isradipine).
Aluminum Foil All UV-Vis0%The "Gold Standard" for transport and wrapping.
The "Red Light" Rule

Standard laboratory lighting (fluorescent/LED) emits significant energy in the 400–500 nm (blue) region, which overlaps perfectly with the nitro group's absorption band.

  • Requirement: Handling must occur under Gold/Red fluorescent filters or Sodium Vapor lamps.

  • Specification: Cut-off wavelength

    
    .
    
  • Validation: Use a lux meter to ensure total intensity is adequate for safety (>300 lux) but devoid of blue spectrum.

Protocol: Handling and Synthesis Workflow

This protocol is designed to minimize "Photon Budget"—the cumulative exposure a sample receives from weighing to dissolution.

Materials Required[2][3][4][5][6][7][8][9]
  • Amber volumetric flasks (Class A).

  • Aluminum foil.[2]

  • Inert gas source (Nitrogen or Argon).

  • Spatulas (Stainless steel).

  • Chemical Actinometer (for validation, see Section 5).

Workflow Diagram

HandlingProtocol cluster_Storage Zone 1: Storage cluster_Prep Zone 2: Preparation (Red Light >550nm) cluster_Analysis Zone 3: Analysis Stock Stock Container (Amber Glass + Foil) Weigh Weighing (Rapid Transfer) Stock->Weigh Unwrap only under Red Light Dissolve Dissolution (Amber Flask + N2 Purge) Weigh->Dissolve Solid State is more stable Transfer Transfer to HPLC Vial (Amber) Dissolve->Transfer Keep Headspace Inert Inject Injection (Dark Autosampler) Transfer->Inject

Caption: Figure 2. Controlled workflow for handling light-sensitive nitro compounds. Note the strict environmental controls in Zone 2.

Step-by-Step Procedure
  • Environmental Prep:

    • Engage red/gold lighting in the designated suite.

    • Verify that all clear windows are covered with UV-blocking film or blinds.

    • Critical: If a dedicated darkroom is unavailable, build a "shadow box" using a cardboard box lined with black matte paper for all manipulations.

  • Weighing (The High-Risk Moment):

    • Solids are generally more stable than solutions, but surface degradation can occur.

    • Tare the amber weighing boat before removing the stock container from its foil wrap.

    • Dispense quickly. Do not return unused powder to the stock jar (risk of introducing photo-degraded seeds).

  • Dissolution & Inerting:

    • Use amber volumetric flasks wrapped in foil (leaving only the graduation mark visible).

    • Sparging: Oxygen accelerates the radical propagation step of nitro-degradation. Purge the solvent with

      
       or Argon for 5 minutes before adding the solid.
      
    • Sonicate in the dark (cover the sonicator bath).

  • Storage of Solutions:

    • If the solution must be stored >1 hour, blanket the headspace with Argon (heavier than air) and seal with Parafilm.

    • Refrigerate (

      
      ) to slow thermal radical recombination.
      

Validation: The Chemical Actinometry Test

How do you trust your "dark" room? You must validate it using a substance known to degrade. Nifedipine is the standard chemical actinometer for this purpose (ICH Q1B).

Protocol:
  • Preparation: Prepare a

    
     solution of Nifedipine in Ethanol under strict dark conditions (red light).
    
  • Exposure:

    • Vial A (Control): Amber vial, wrapped in foil.

    • Vial B (Test): Clear vial, placed on your workbench for 30 minutes under your "safe" lighting.

    • Vial C (Stress): Clear vial, placed under standard white lab light for 30 minutes.

  • Analysis: Analyze via HPLC (C18 column, MeOH:Water mobile phase).

  • Acceptance Criteria:

    • Vial A and Vial B must show identical peak areas (

      
      ).
      
    • If Vial B shows degradation products (nitroso-pyridine derivative), your "safe" lighting is insufficient.

Safety Considerations: Energetic Nitro Compounds

While pharmaceutical nitro compounds are primarily a potency risk, energetic nitro compounds (e.g., nitrocellulose, polynitro-reagents) pose physical safety risks upon photodegradation.

  • Autocatalysis: Photodegradation releases

    
     gas. In a sealed vessel, 
    
    
    
    reacts with residual moisture to form Nitric Acid (
    
    
    ).
  • The Danger Cycle: Acid catalyzes further hydrolysis of the nitro compound, generating heat and pressure.

  • Warning Sign: If an amber bottle of a nitro compound shows greenish fumes or internal pressure upon opening, EVACUATE the area. The compound has destabilized and may be shock-sensitive.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[2][3][4][5] International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <671> Containers—Performance Testing.[6][7] USP-NF. Link

  • Fasani, E., et al. (2008). Photochemistry of Nifedipine and Analogues: A Review. Drugs and Pharmaceuticals.[6][8][2][3][4][9][10] Link

  • Aman, W., & Thoma, K. (2003).[2] ICH Guideline for Photostability Testing: Aspects and Directions for Use.[2][10] Pharmazie.[6][2] Link

  • Matsuo, M., et al. (1996). Photostability of Nifedipine in Solid State and in Solution. Chemical and Pharmaceutical Bulletin. Link

Sources

Troubleshooting & Optimization

Removing unreacted morpholine from 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine crude product

[1]

Diagnostic Triage: Understanding the Challenge

You are currently holding a crude reaction mixture containing your target amide, 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine , contaminated with excess morpholine .[1]

This is a classic separation problem: Neutral Amide vs. Basic Amine.

The Physicochemical Logic ( Differential)

To purify this efficiently without column chromatography, we exploit the basicity of the morpholine impurity.

  • Target (Amide): The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl group. It remains neutral and lipophilic across a wide pH range.[1]

  • Impurity (Morpholine): A secondary amine with a

    
     (of its conjugate acid) 
    
    
    8.3.[1]
  • The Strategy: By lowering the pH of the aqueous phase below 6.0, we force morpholine to protonate into morpholinium chloride (highly water-soluble), while your nitro-amide product remains neutral (organic-soluble).[1]

ComponentFunctional GroupElectronic State at pH 1.0Solubility Phase
Product Amide / Nitro etherNeutralOrganic (DCM/EtOAc)
Impurity Secondary AmineCationic (

)
Aqueous

Standard Operating Procedures (SOPs)

Choose the protocol that matches your current synthesis solvent.

Protocol A: Liquid-Liquid Extraction (For DCM/EtOAc Reactions)

Use this if your reaction was performed in a water-immiscible solvent (DCM, Chloroform, Ethyl Acetate).[1]

Reagents:

  • 1M Hydrochloric Acid (HCl)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine (Sat. NaCl)[1][2]

  • Drying Agent (

    
     or 
    
    
    )[1]

Step-by-Step:

  • Dilution: Ensure your organic phase is fully dissolved.[1] If solids are present, add more solvent (DCM is preferred for solubility of nitro-aromatics).[1]

  • Acid Wash (The Critical Step):

    • Wash the organic layer with 1M HCl (2 x Vol of organic layer).

    • Mechanism:[1][3][4][5][6] Morpholine is converted to Morpholinium Chloride and migrates to the water layer.

    • Check: Test the aqueous layer pH.[6][7] It must be < 2.

  • Water Wash: Wash with distilled water (1 x Vol) to remove residual acid.[1]

  • Neutralization: Wash with Saturated

    
     (1 x Vol) to remove any trace acidity.
    
  • Drying: Wash with Brine, separate, and dry over

    
    .
    
  • Concentration: Evaporate solvent to yield the solid product.

Protocol B: Precipitation/Trituration (For DMF/THF Reactions)

Use this if your reaction was performed in a water-miscible solvent.[1]

Step-by-Step:

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-cold dilute HCl (0.5M) . Use a ratio of 10:1 (Water:Reaction Mix).[1]

  • Precipitation: The hydrophobic nitro-amide should precipitate immediately as a solid, while morpholine salts stay dissolved.[1]

  • Filtration: Filter the solid using a sintered glass funnel.

  • The "Squeeze" Wash: Wash the filter cake copiously with water to remove trapped morpholinium salts.

  • Drying: Dry the solid in a vacuum oven at 45°C.

Visualizing the Workflow

Diagram 1: The Separation Logic

This diagram illustrates the molecular fate of the components during the Acid Wash (Protocol A).

SeparationLogicStartCrude Mixture(Organic Phase)AcidWashAdd 1M HCl(Liquid-Liquid Extraction)Start->AcidWash Dissolved OrgLayerOrganic Layer(DCM/EtOAc)AcidWash->OrgLayer Partition AqLayerAqueous Layer(Acidic pH < 2)AcidWash->AqLayer Partition ProductTarget Amide(Remains Neutral)OrgLayer->Product Contains ImpurityMorpholinium Chloride(Salt Form)AqLayer->Impurity Traps

Caption: Phase distribution of the target amide vs. morpholine impurity under acidic extraction conditions.

Troubleshooting & FAQs

Q1: I followed Protocol A, but I still see a Morpholine peak (approx. 3.6 ppm) in my NMR.

  • Diagnosis: The extraction was likely inefficient due to "oiling out" or insufficient mixing.

  • Solution:

    • Redissolve the solid in DCM (Dichloromethane).[1]

    • Repeat the wash with 2M HCl (slightly stronger).[1]

    • Crucial: Shake the separatory funnel vigorously for at least 2 minutes. Morpholine can hydrogen-bond to the amide, requiring kinetic energy to break the interaction and fully protonate.

Q2: My product is not precipitating in Protocol B; it formed a sticky oil.

  • Diagnosis: The "Oiling Out" phenomenon occurs when the product precipitates too fast or carries impurities that lower its melting point.

  • Solution:

    • Decant the aqueous layer.[1][2]

    • Dissolve the oil in a minimal amount of hot Isopropyl Alcohol (IPA).

    • Let it cool slowly to room temperature, then to 4°C. This promotes crystallization over oil formation.[1]

Q3: Is the ether linkage or nitro group sensitive to the HCl wash?

  • Technical Verification: No. An aromatic nitro group and an aryl-alkyl ether are stable to dilute acid at room temperature.[1] Hydrolysis of the amide bond generally requires boiling concentrated acid or base. A cold 1M HCl wash is chemically safe for this structure.[1]

Q4: Can I use column chromatography instead?

  • Advisory: Yes, but it is often unnecessary and wasteful for this specific impurity.[1] If you must:

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: DCM:Methanol (98:2).[1]

    • Note: Morpholine streaks on silica.[1] You must add 1% Triethylamine to your mobile phase to push the amine through, but this defeats the purpose of removing it. Acid extraction is superior.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingIssueProblem DetectedType1Residual Morpholine(NMR)Issue->Type1Type2Oiling Out(Precipitation)Issue->Type2Sol1Increase Acid Conc.(Use 2M HCl)Type1->Sol1Sol2Recrystallize(Hot IPA or EtOH)Type2->Sol2

Caption: Rapid response logic for common purification failures.

References & Authoritative Grounding

  • Gefitinib Intermediate Synthesis:

    • Source: World Intellectual Property Organization (WO2013180403A1).[1]

    • Relevance: Describes the standard industrial workup for morpholine-substituted quinazolines and amides, utilizing water precipitation and acid washing.

    • URL:[1]

  • Purification of Laboratory Chemicals (Armarego & Chai):

    • Source: Butterworth-Heinemann (Standard Text).[1]

    • Relevance: "Amides" and "Amines" chapters detailing the

      
      -based separation logic.[1]
      
    • URL:[1]

  • Morpholine Physical Properties & Safety:

    • Source: PubChem (NIH).[1]

    • Relevance: Confirms

      
       (8.34) and water solubility, validating the acid wash protocol.
      
    • URL:[1]

Optimizing temperature conditions for nitrophenoxy acetylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of temperature conditions for Nitrophenoxy Acetylation reactions . This primarily refers to the esterification of nitrophenols (e.g., p-nitrophenol) to form nitrophenyl acetates , which are critical active esters in peptide coupling and drug delivery systems.

Scope & Chemical Context

This guide focuses on the O-acetylation of nitrophenols using acetic anhydride (


) or acetyl chloride (

).
  • Target Product: Nitrophenyl Acetate (Active Ester).

  • Key Challenge: The nitro group (

    
    ) is strongly electron-withdrawing, increasing the acidity of the phenol (
    
    
    
    ~7.15 for p-nitrophenol vs. 10.0 for phenol). While this facilitates deprotonation, the resulting phenoxide is stabilized and less nucleophilic, often requiring nucleophilic catalysts (e.g., DMAP) and precise thermal control to drive conversion without triggering side reactions.
The Thermodynamic Landscape

Temperature acts as the selector between Kinetic Control (desired O-acylation) and Thermodynamic Control (undesired C-acylation or degradation).

Temperature ZoneDominant PathwayOutcome
Cryogenic (< 0°C) Diffusion LimitedReaction stalls; reagents may precipitate.
Low (0°C - 10°C) Exotherm Control Ideal for Addition. Prevents thermal runaway upon mixing reagents.
Ambient (20°C - 30°C) Kinetic Control Ideal for Reaction. Maximizes O-acylation yield; minimizes byproducts.
High (> 50°C) Thermodynamic ControlRisk Zone. Promotes Fries rearrangement (C-acylation), hydrolysis, and nitrophenol decomposition.

Mechanism & Workflow Visualization

The following diagram illustrates the DMAP-catalyzed pathway, highlighting the critical temperature-dependent decision points.

AcetylationMechanism Start Reagents: Nitrophenol + Ac2O Intermediate Intermediate: Acetylpyridinium Ion Start->Intermediate Activation Catalyst Catalyst: DMAP / Base Catalyst->Intermediate Decision Temperature Condition Intermediate->Decision Nucleophilic Attack Product Product: O-Acetyl Nitrophenol (Nitrophenyl Acetate) Decision->Product < 40°C (Kinetic Control) Byproduct Byproduct: C-Acylated Isomer (Hydroxyacetophenone) Decision->Byproduct > 60°C (Thermodynamic Control) Product->Byproduct Fries Rearrangement (Prolonged Heat)

Caption: DMAP-catalyzed acetylation pathway showing temperature-dependent divergence between desired O-acylation and undesired C-acylation.

Troubleshooting Center

Issue A: Low Yield / Incomplete Conversion

Symptoms: TLC shows remaining starting material (yellow nitrophenol) after 4+ hours. Root Cause: The nitro-stabilized phenoxide is a "lazy" nucleophile. If the temperature is too low (<15°C) during the reaction phase, the activation energy (


) is not met.
Corrective Action: 
  • The "Gradient Ramp" Protocol: Do not maintain 0°C. Initiate at 0°C, then actively warm to 25°C.

  • Catalyst Boost: Ensure DMAP load is 5-10 mol%. Pyridine alone is often too slow for nitrophenols at RT.

  • Solvent Check: Switch from non-polar (DCM) to polar aprotic (THF or DMF) to better solubilize the nitrophenoxide ion.

Issue B: Product Discoloration (Darkening/Tars)

Symptoms: Reaction mixture turns dark brown/black; yield of isolated solid is low. Root Cause: Thermal decomposition or oxidation. Nitrophenols are sensitive to oxidation under basic conditions at high temperatures. Corrective Action:

  • Strict Temperature Cap: Never exceed 40°C unless using a specific high-barrier protocol.

  • Inert Atmosphere: Run under Nitrogen/Argon. Nitrophenoxide + Heat + Oxygen = Oxidative coupling (tars).

  • Quench Protocol: Do not quench into hot water. Pour the reaction mixture into ice-cold dilute HCl to protonate excess base immediately.

Issue C: Formation of C-Acylated Byproducts

Symptoms: NMR shows extra aromatic signals; melting point depression. Root Cause: Fries Rearrangement. At high temperatures (>60°C), especially with Lewis Acid catalysts, the acetyl group migrates from the Oxygen to the Carbon ring (ortho/para to the OH). Corrective Action:

  • Reduce Temperature: Maintain reaction < 30°C.

  • Change Base: Switch to a milder base (e.g., Sodium Acetate) if using acetic anhydride, or stick to DMAP/Et3N at RT. Avoid

    
     or strong Lewis acids unless C-acylation is intended.
    

Optimized Protocol: The "Gradient Ramp" Method

This protocol balances safety (exotherm control) with kinetics (conversion).

Reagents:

  • 4-Nitrophenol (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)

  • DMAP (0.05 eq)

  • Triethylamine (1.2 eq)[2]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation (T = 20°C): Dissolve 4-Nitrophenol in anhydrous DCM under Nitrogen. Add DMAP.[3][4][5]

  • The Chill (T = 0°C): Cool the solution to 0°C using an ice bath. Critical: Nitrophenols + Base can be exothermic.

  • Base Addition (T = 0-5°C): Add Triethylamine dropwise. The solution will turn intense yellow (formation of nitrophenoxide anion). Stir for 10 mins.

  • Acylation (T = 0-5°C): Add Acetic Anhydride dropwise over 15 minutes. Maintain temp < 5°C to prevent runaway exotherm.

  • The Ramp (T -> 25°C): Remove the ice bath. Allow the reaction to warm naturally to Room Temperature (20-25°C).

    • Why? This overcomes the kinetic barrier of the stable nitrophenoxide without supplying enough energy for side reactions.

  • Monitoring: Stir at 25°C for 2-4 hours. Monitor by TLC (disappearance of yellow spot).

  • Quench: Pour into ice-cold 1M HCl (removes base/DMAP and protonates unreacted phenol).

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to speed this up? A: Yes, but with caution. Microwave irradiation (e.g., 60°C for 5 mins) can drive the reaction to completion rapidly. However, you must use a sealed vessel and verify the stability of your specific nitrophenol isomer. Ortho-nitrophenols are prone to explosive decomposition if superheated.

Q: Why is my product hydrolyzing during workup? A: Nitrophenyl acetates are "active esters" (good leaving groups). They hydrolyze easily at high pH.

  • Fix: Ensure your quench is acidic (HCl) or neutral. Never wash with strong base (NaOH/KOH) during extraction, as this will saponify your product back to the starting material. Use saturated

    
     only briefly and cold.
    

Q: I am using Nitrophenoxyacetyl Chloride (to protect an amine), not acetylating the phenol. Does this guide apply? A: The exotherm principles apply, but the chemistry differs. When using acid chlorides to protect amines:

  • Keep the reaction strictly at 0°C during addition.

  • Do not heat. Acid chlorides are highly reactive; heating will cause them to hydrolyze with trace moisture or dimerize.

References

  • Mechanism of DMAP Catalysis: Xu, S., et al.[3][4] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, vol. 11, no. 16, 2005, pp. 4751–4757.[4] Link

  • Kinetics of Nitrophenol Reduction/Acetylation: "Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol... for Highly Selective Paracetamol Synthesis." ACS Sustainable Chemistry & Engineering. Link

  • Safety Data (4-Nitrophenol): "4-Nitrophenol Safety Data Sheet." Carl Roth.[6] Link

  • Thermodynamic Analysis: "Thermodynamic analysis of phenol acylation with acetic acid." Brazilian Journal of Chemical Engineering, vol. 25, no. 01, 2008. Link

Sources

Minimizing side reactions during the synthesis of nitro-substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in C-Nitro and N-Nitro Functionalization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Stability Paradox

Synthesizing nitro-substituted morpholines presents a unique "stability paradox." The morpholine ring itself is acid-stable but prone to oxidation at the nitrogen. Conversely, the aliphatic nitro group (


) you are attempting to install is sensitive to bases (elimination) and reducing agents.

This guide addresses the two primary synthetic classes:

  • C-Functionalization: Synthesis of 2-(nitromethyl)morpholines (via Henry Reaction/Cyclization).

  • N-Functionalization: Coupling morpholine with nitro-aromatics (

    
    ).
    

Module 1: Troubleshooting C-Nitro Synthesis (2-Nitromethyl Derivatives)

Context: You are building the morpholine ring around a nitro-containing precursor, typically via a Nitroaldol (Henry) reaction followed by cyclization.

Q1: Why am I observing significant "nitroalkene" byproducts during the Henry reaction step?

Diagnosis: You are likely promoting dehydration over the desired aldol addition. The


-nitroalcohol intermediate is prone to eliminating water to form a conjugated nitroalkene, especially under basic conditions or high heat.

The Mechanism: The Henry reaction is reversible.[1] Strong bases or prolonged reaction times favor the thermodynamic product (nitroalkene) or the Retro-Henry (starting materials).

Corrective Protocol:

  • Switch Bases: Move from strong hydroxides (

    
    ) to mild, non-nucleophilic bases. TBDBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)  or DBU  at low temperatures (
    
    
    
    ) are superior.
  • Solvent Control: Use THF or Nitromethane (neat) rather than protic solvents (EtOH/Water) which stabilize the leaving group (

    
    ).
    
  • Quench Rapidly: Do not let the reaction stir overnight. Monitor by TLC. As soon as the aldehyde is consumed, quench with dilute acetic acid to freeze the equilibrium.

Q2: During ring closure (cyclization), my yield is low, and I see "open-chain" elimination products.

Diagnosis: The basic conditions required for cyclization (


) are triggering proton abstraction alpha to the nitro group, leading to elimination rather than substitution.

The Fix: The Mitsunobu Advantage Avoid base-mediated cyclization (e.g.,


). Instead, use Mitsunobu conditions  which activate the alcohol as a leaving group under neutral/mildly acidic conditions.
  • Reagents:

    
     (Triphenylphosphine) + DIAD (Diisopropyl azodicarboxylate).[2]
    
  • Why it works: The reaction proceeds via an oxyphosphonium intermediate that is displaced by the amine nucleophile. The absence of strong base preserves the labile C-Nitro stereocenter.

Module 2: Troubleshooting N-Functionalization ( )

Context: Attaching a nitro-aryl group to the morpholine nitrogen.

Q3: I am seeing "hydrolyzed" phenols instead of my N-aryl morpholine product.

Diagnosis: Your reaction contains moisture. In


 reactions with electron-deficient nitro-halides (e.g., 4-fluoronitrobenzene), water competes with morpholine as a nucleophile, creating phenols.

Corrective Protocol:

  • Scavenger: Add anhydrous

    
     (2.0 equiv) to the reaction.
    
  • Solvent: Switch from DMF (hygroscopic) to Acetonitrile or DMSO (dried over molecular sieves).

  • Stoichiometry: Use morpholine in slight excess (1.2 equiv) to outcompete trace water.

Q4: CRITICAL SAFETY - How do I prevent N-Nitrosomorpholine (NMOR) formation?

The Hazard: If you use sodium nitrite (


) or nitric acid in the presence of morpholine, you will form 

-nitrosomorpholine
, a potent carcinogen.

Prevention Strategy:

  • Avoid Direct Nitration: Never attempt to nitrate the morpholine ring directly with

    
    . It will oxidize the nitrogen.
    
  • Quench Oxidants: If your workup involves oxidative steps, ensure all oxidants are quenched with Sodium Thiosulfate before adding morpholine.

  • Check Solvents: Avoid chlorinated solvents (DCM/Chloroform) that have not been stabilized, as they can form phosgene-like intermediates that promote nitrosation if trace nitrites are present.

Visual Guide: Pathway Logic & Failure Points

The following diagram illustrates the decision logic for synthesizing 2-(nitromethyl)morpholine, highlighting where side reactions (Elimination, Retro-Henry) occur.

MorpholineSynthesis Start Start: Epichlorohydrin + Amine Inter1 Intermediate: Amino-Diol Start->Inter1 Decision Cyclization Strategy Inter1->Decision BaseRoute Base-Mediated (NaH/KOH) Decision->BaseRoute High pH Mitsunobu Mitsunobu (PPh3/DIAD) Decision->Mitsunobu Neutral pH SideRxn1 SIDE REACTION: Elimination to Nitroalkene BaseRoute->SideRxn1 Proton Abstraction Product Product: 2-(Nitromethyl)morpholine Mitsunobu->Product Stereoinversion HenryStart Alt Start: Nitroaldol (Henry) HenryInter Beta-Nitroalcohol HenryStart->HenryInter HenryInter->Product Reductive Cyclization SideRxn2 SIDE REACTION: Retro-Henry (Reversal) HenryInter->SideRxn2 High Temp/Strong Base

Caption: Logical flow for C-nitro morpholine synthesis. Note that base-mediated routes often lead to elimination side-products (Red nodes).

Standardized Protocol: Synthesis of 2-(Nitromethyl)morpholine

This protocol utilizes a ring-closing Mitsunobu reaction to avoid elimination side reactions common with base-mediated closures.

Reagents & Parameters
ComponentEquivalentsRoleCritical Note
Precursor 1.0SubstrateMust be a N-protected amino-alcohol

1.5ActivatorPolymer-bound

simplifies purification
DIAD 1.5Azo-reagentAdd dropwise at

to control exotherm
Solvent THF (0.1 M)MediumMust be anhydrous (water kills the betaine intermediate)
Temp

ConditionDo not heat above

Step-by-Step Procedure
  • Preparation: Dissolve the

    
    -Boc-1-amino-3-nitro-2-propanol (precursor) and Triphenylphosphine (
    
    
    
    ) in anhydrous THF under Nitrogen atmosphere.
  • Activation: Cool the solution to

    
      in an ice bath.
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange. If it turns dark brown/black, the temperature is too high.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Add 2 mL of water to destroy excess betaine complex.

  • Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc).
    

Quality Control Check:

  • TLC: Product should be less polar than the starting amino-alcohol.

  • NMR: Look for the disappearance of the

    
     proton and the distinct diastereotopic splitting of the morpholine ring protons.
    

References

  • Henry Reaction Mechanism & Side Reactions

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[3]

  • Mitsunobu Cyclization for Morpholines

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
  • Safety (N-Nitrosomorpholine Hazards)

    • International Agency for Research on Cancer (IARC). "N-Nitrosomorpholine."[4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • General Morpholine Synthesis Reviews

    • D'Adamio, G., et al. (2019). "Sustainable Synthesis of Morpholines and Thiomorpholines.

Sources

Purification challenges of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have reviewed your request regarding the purification of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine .

This molecule presents a classic "triad" of chromatographic challenges: it possesses a polar amide motif , an electron-deficient nitroarene , and potential acidic impurities (phenols) from the synthesis.[1] The guide below is structured to move you from "crude mixture" to "analytical purity" by addressing the underlying chemical interactions rather than just listing solvent ratios.

Module 1: Pre-Purification Diagnostics & Strategy

Before packing a column, we must characterize the crude mixture.[1] The success of this purification relies heavily on workup rather than just chromatography.

The Chemical Profile
  • Target Molecule: Neutral Amide.[2] (The morpholine nitrogen is acylated, rendering it non-basic).

  • Major Impurity A (Starting Material): 2-Methoxy-4-nitrophenol.[1][2][3] (Acidic, pKa ~7.5).

  • Major Impurity B (Reagent): Morpholine (if used in excess).[2] (Basic).

Expert Insight: Do not rely solely on the column to separate the phenol from the product. Because the phenol is acidic and the product is neutral, a Liquid-Liquid Extraction (LLE) "acid/base swing" is the most efficient purification step.[2]

Recommended Workup Protocol (The "Pre-Column" Filter)

Perform this before attempting flash chromatography to extend column life and improve resolution.

StepReagentPurposeMechanism
1 Dissolve Crude in EtOAc/DCMSolubilizationPrepare organic phase.[1][2][3]
2 Wash with 1M NaOH (x2)Remove Phenol Deprotonates the nitrophenol (

), moving it to the aqueous layer.[2] The neutral amide product stays in organic.
3 Wash with 1M HCl (x1)Remove Amines Protonates unreacted morpholine (

), moving it to the aqueous layer.
4 Wash with Brine / Dry over

DryingRemoves residual water/salts.[2]

Module 2: Method Development (Flash Chromatography)

If impurities persist after the workup (e.g., non-ionizable coupling byproducts), proceed to Flash Chromatography.[1]

Stationary Phase Selection
  • Recommended: Standard Silica Gel (

    
    , 
    
    
    
    ).[2][3]
  • Alternative: If the phenol impurity was not removed, use Amino-functionalized Silica .[1][2][3] The basic amine groups on the silica will retain the acidic phenol, allowing the neutral amide product to elute first.

Mobile Phase Optimization

The amide group on your product is a Hydrogen Bond Acceptor (HBA). It will interact strongly with the silanol groups (


) on the silica, potentially causing peak tailing .[2]
  • Solvent System A (Standard): Hexanes / Ethyl Acetate.[2]

    • Start: 0% EtOAc.[2]

    • Ramp: Gradient to 60-80% EtOAc.[1][2][3]

    • Pros: Cheap, good UV cutoff.[1]

    • Cons: Might not have enough polarity to elute the compound as a sharp band.

  • Solvent System B (High Polarity): Dichloromethane (DCM) / Methanol (MeOH).[2]

    • Range: 0% to 5% MeOH in DCM.

    • Pros: Methanol suppresses silanol interactions, sharpening the amide peak.[1]

    • Cons: Poor separation of non-polar impurities.

Visualization
  • UV: 254 nm (Strong absorption from the nitrobenzene moiety).

  • Visible: The compound (and nitro-impurities) will likely appear pale yellow .[2][3]

  • Stain: Iodine (

    
    ) or PMA (Phosphomolybdic Acid) if UV is ambiguous.[2]
    

Module 3: Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific chemotype.

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Check (EtOAc vs DCM) Start->Solubility Extraction Acid/Base Extraction (Remove Phenol/Amine) Solubility->Extraction Dissolve in Org. TLC TLC Analysis (Check Purity) Extraction->TLC Decision Is Product Pure? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Byproducts Present) Final Pure Product (Crystallization/Evaporation) Decision->Final Yes (Main Spot Only) MethodA Method A: Hex/EtOAc (Gradient) Flash->MethodA Standard Polarity MethodB Method B: DCM/MeOH (0-5%) Flash->MethodB High Polarity Req. MethodA->Final MethodB->Final

Figure 1: Decision tree for the purification of nitro-phenoxy-acetyl-morpholines, prioritizing extraction over chromatography.

Module 4: Troubleshooting & FAQs

Q1: My product is "streaking" or "tailing" badly on the column. Why?

  • Cause: This is likely due to the amide functionality interacting with acidic silanol groups on the silica surface.

  • Fix: Add a modifier to the mobile phase.

    • Option A: Add 1% Triethylamine (TEA) to the mobile phase.[2] This blocks the silanols. (Note: Ensure you flush the column with solvent after to remove TEA).

    • Option B: Switch to DCM/MeOH. The methanol acts as a stronger H-bond donor than the silanols, effectively "displacing" your product from the silica surface.[1][3]

Q2: I see a yellow band co-eluting with my product. What is it?

  • Cause: This is almost certainly the 2-Methoxy-4-nitrophenol starting material.[1][2][3] It has a similar polarity to the amide product in neutral conditions.

  • Fix:

    • Best: Reprocess the fraction by dissolving in EtOAc and washing with 1M NaOH (see Module 1).[2]

    • Chromatographic: Run the column with 1% Acetic Acid. This keeps the phenol protonated (less polar, moves faster) or 1% TEA (deprotonates phenol, stays at baseline). Given the product is neutral, a basic wash is safer.[1]

Q3: The sample precipitates on the top of the column. [1]

  • Cause: The molecule contains a nitro group and a rigid amide, leading to high crystallinity and poor solubility in non-polar solvents (like Hexanes).

  • Fix: Use Dry Loading .

    • Dissolve crude in a minimal amount of DCM.

    • Add silica gel (ratio 1:2 crude:silica).[2]

    • Rotovap to dryness until you have a free-flowing powder.[2][3]

    • Load this powder on top of the packed column.[2][4] This eliminates solubility issues during the initial elution.

Q4: Can I crystallize it instead?

  • Insight: Nitro-phenoxy compounds often crystallize well.[1][2][3]

  • Protocol: Try dissolving the semi-pure oil in hot Ethanol or Isopropanol and letting it cool slowly. If that fails, a "layering" technique using DCM (solvent) and Hexanes (anti-solvent) often works for morpholine amides.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][5] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[2][5] Link[2]

  • Biotage. "Successful Flash Chromatography: A Whitepaper on Method Development".[2] Biotage Technical Literature. Link

  • Phenomenex. "Flash Chromatography: Principles & Applications". Technical Guide. Link

  • PubChem. "Morpholine, 4-((2-methoxyphenoxy)acetyl)- Compound Summary".[1][2][3][6] National Library of Medicine. Link[2]

Sources

Technical Support Center: Scale-Up of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the production of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine. This document is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. As a key intermediate in various synthetic pathways, ensuring a robust, scalable, and reproducible process is paramount.

This guide moves beyond simple procedural lists to explore the underlying chemical principles and address the practical challenges encountered during scale-up. We will delve into common issues, providing detailed troubleshooting steps and scientifically grounded explanations to empower you to optimize your process effectively.

Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process. This pathway is favored for its use of readily available starting materials and generally reliable reaction classes.

  • Step 1: Acylation of Morpholine. Morpholine is reacted with chloroacetyl chloride in the presence of a base to form the key intermediate, 4-(2-chloroacetyl)morpholine. This is a standard nucleophilic acyl substitution.

  • Step 2: Williamson Ether Synthesis. The phenoxide of 2-methoxy-4-nitrophenol is generated in situ and subsequently alkylated with 4-(2-chloroacetyl)morpholine to yield the final product. This is a classic SN2 reaction.

The overall transformation is outlined below.

Synthetic_Pathway A Morpholine R1 Step 1: Acylation (Base, Solvent) A->R1 B Chloroacetyl Chloride B->R1 C 2-Methoxy-4-nitrophenol R2 Step 2: Williamson Ether Synthesis (Base, Solvent, Heat) C->R2 I1 4-(2-Chloroacetyl)morpholine I1->R2 FP This compound R1->I1 R2->FP

Caption: Overall synthetic route to the target compound.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling a synthesis is rarely a linear process. Physical parameters that are negligible in laboratory glassware can become process-defining in larger reactors.[1] This section addresses specific issues you may encounter in a question-and-answer format.

Step 1: Acylation of Morpholine

Question: My acylation reaction is experiencing a dangerous exotherm (runaway reaction) upon scaling up. Why is this happening and how can I control it?

Answer: This is a critical and common scale-up challenge. The acylation of an amine with an acid chloride is a rapid and highly exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient than in a lab flask.[1] This can lead to localized "hot spots" or a dangerous runaway reaction.

Root Causes & Solutions:

Cause Explanation Recommended Action
Rapid Reagent Addition Adding the chloroacetyl chloride too quickly generates heat faster than the reactor's cooling system can remove it.Implement a controlled, slow addition of chloroacetyl chloride via a dosing pump. Monitor the internal temperature (Tᵢ) closely and program the pump to pause if Tᵢ exceeds a set safety limit.
Insufficient Cooling The reactor's cooling jacket may be overwhelmed.Ensure the reactor's cooling system is operating at maximum efficiency. Consider using a lower temperature coolant if available. For very large scales, evaluate if a more efficient reactor type (e.g., with internal cooling coils) is necessary.
High Reactant Concentration More concentrated solutions lead to a higher reaction rate and more intense heat generation per unit volume.Decrease the concentration of the reactants by increasing the solvent volume. While this may reduce throughput, process safety is the priority.

Experimental Protocol: Controlled Acylation

  • Charge the reactor with morpholine, a suitable base (e.g., triethylamine or K₂CO₃), and an appropriate aprotic solvent (e.g., Dichloromethane or Toluene).

  • Cool the mixture to 0-5 °C using the reactor's cooling jacket.

  • Prepare a solution of chloroacetyl chloride in the same solvent.

  • Add the chloroacetyl chloride solution dropwise via a calibrated pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Monitor reaction completion by TLC or HPLC analysis of an aliquot.

Step 2: Williamson Ether Synthesis

Question: The yield of my final product is significantly lower at scale compared to my lab experiments. What are the likely causes?

Answer: Low yield in a Williamson ether synthesis is a frequent issue, often stemming from competing side reactions or incomplete conversion, which are exacerbated by the different physical conditions at scale.[2][3] The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance, solvent, and temperature.[4]

Troubleshooting Workflow:

Troubleshooting_Yield start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Unreacted Starting Material Present side_products Side Products Observed check_completion->side_products Reaction Complete, New Spots/Peaks increase_time Action: Increase Reaction Time / Temperature incomplete->increase_time check_base Action: Verify Base Stoichiometry & Strength. Ensure anhydrous conditions. incomplete->check_base elimination Is an alkene impurity present? side_products->elimination elim_action Action: Use a less hindered base (e.g., K₂CO₃ vs. t-BuOK). Lower reaction temperature. elimination->elim_action Yes other_impurity Other Impurities elimination->other_impurity No other_action Action: Characterize impurity (LC-MS/NMR). Could be from starting material or degradation. other_impurity->other_action

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Detailed Root Causes & Solutions:

Cause Explanation Recommended Action
Competing E2 Elimination The alkoxide base can abstract a proton from the α-carbon of the chloroacetyl group, leading to an alkene byproduct instead of the desired ether. This is more common with sterically hindered or strong bases and at higher temperatures.[3]Use a milder, less-hindered base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Maintain the lowest effective reaction temperature.
Inefficient Mixing In large vessels, poor mixing can lead to localized areas of low reagent concentration, slowing the reaction rate and allowing side reactions to dominate.Verify that the agitation speed and impeller design are sufficient for the vessel size and viscosity of the reaction mixture. Consider installing baffles if not already present.
Moisture Contamination Water can protonate the phenoxide, quenching the nucleophile and halting the reaction. It can also hydrolyze the chloro-acetyl intermediate. Williamson syntheses often require dry conditions.[5]Use anhydrous solvents and ensure all reagents and equipment are thoroughly dried before use. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Base Stoichiometry An insufficient amount of base will result in incomplete formation of the nucleophilic phenoxide, leading to unreacted 2-methoxy-4-nitrophenol.Carefully verify the molar equivalence and purity of the base being used. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

Question: I am observing a persistent dimer impurity in my final product after scale-up. What is its likely structure and how can I prevent it?

Answer: Dimer impurities are a known issue in related syntheses, such as that of Viloxazine.[6][7] A likely structure for this impurity is formed when a molecule of the final product (which still contains a secondary amine in the morpholine ring) acts as a nucleophile, reacting with another molecule of the 4-(2-chloroacetyl)morpholine intermediate.

Prevention Strategies:

  • Control Stoichiometry: Ensure that the 2-methoxy-4-nitrophenol is not the limiting reagent. Using a slight excess of the phenol can help ensure all of the electrophilic 4-(2-chloroacetyl)morpholine is consumed before it can react with the product.

  • Temperature Control: Higher temperatures can accelerate this side reaction. Maintain strict temperature control throughout the process.

  • Purification: This impurity often has a significantly different polarity and higher molecular weight than the desired product. Develop a robust crystallization or chromatographic method to ensure its removal. An acidic wash during workup can also help by protonating the product's morpholine nitrogen, rendering it non-nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should focus on during scale-up? A1: Based on the chemistry, the following CPPs are crucial:

  • Temperature: Controls reaction rate and selectivity, especially in preventing exotherms during acylation and minimizing side reactions in the ether synthesis.

  • Reagent Addition Rate: Directly impacts heat generation and local concentration gradients.

  • Agitation Speed: Ensures homogeneity, which is vital for consistent reaction kinetics and heat transfer.

  • Stoichiometry of Base: Critical for driving the Williamson ether synthesis to completion and neutralizing byproducts.

Q2: What are the primary safety concerns for this process? A2:

  • Corrosive Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Exothermic Reactions: The acylation step requires careful thermal management to prevent runaways.[1]

  • Solvent Handling: Use and disposal of organic solvents must adhere to local environmental, health, and safety (EHS) regulations.

Q3: What analytical methods are recommended for in-process control (IPC)? A3:

  • HPLC (High-Performance Liquid Chromatography): The preferred method for monitoring reaction completion and profiling impurities. A reverse-phase C18 or C8 column with a suitable mobile phase (e.g., acetonitrile/water with a phosphate buffer) can effectively separate starting materials, intermediates, and the final product.[7]

  • TLC (Thin-Layer Chromatography): A quick, qualitative method for monitoring the disappearance of starting materials during the reaction.

  • GC (Gas Chromatography): Useful for checking for residual solvents in the final isolated product.

Q4: How should I approach purification of the final product at scale? A4: While laboratory purification might involve column chromatography, this is often not economically viable at scale. The primary method for large-scale purification should be crystallization .

  • Solvent Screening: Perform a thorough screening of various solvent systems (e.g., isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof) to find conditions that provide high recovery and excellent impurity rejection.

  • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the growth of large, pure crystals, which are easier to filter and wash. Rapid cooling can trap impurities.

  • Washing: Wash the filtered solid with a cold, non-solubilizing solvent to remove residual mother liquor containing impurities.

References

  • Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical.
  • Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. ACS Publications. [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

  • US Patent US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • US Patent US9434703B2 - Viloxazine compositions.
  • An isolated dimer impurity of Viloxazine. Technical Disclosure Commons. [Link]

  • A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis. askIITians. [Link]

Sources

Validation & Comparative

Structural Elucidation of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine: A Comparative NMR Solvent & Technique Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of pharmacophores, particularly those involving morpholine linkers and nitro-aromatic scaffolds, ambiguous NMR assignments often lead to QC bottlenecks. This guide provides a definitive structural elucidation of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine .

Unlike standard spectral lists, this document objectively compares the analytical performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
and evaluates the necessity of 2D NMR (COSY/HSQC) against standard 1D

NMR
.
The Molecule at a Glance
  • Core Scaffold: Morpholine amide (Restricted rotation issues).

  • Linker:

    
    -aryloxy acetyl group (Deshielded singlet).
    
  • Aromatic System: 1,2,4-trisubstituted benzene (ABX spin system).

Structural Logic & Spin System Analysis

Before experimental execution, we must deconstruct the molecule into magnetically distinct spin systems. This causality analysis ensures we know what to look for, rather than guessing at peaks.

Fragment A: The Aromatic ABX System

The 2-methoxy-4-nitrophenoxy moiety presents a classic 1,2,4-substitution pattern.

  • H-3 (d,

    
     Hz):  Positioned between the Methoxy (
    
    
    
    ) and Nitro (
    
    
    ) groups. It experiences strong deshielding from the ortho-nitro group but shielding from the ortho-methoxy.
  • H-5 (dd,

    
     Hz):  Ortho to the Nitro group. This proton typically exhibits the most downfield shift due to the inductive electron-withdrawing effect of the 
    
    
    
    without the immediate shielding of an oxygen donor.
  • H-6 (d,

    
     Hz):  Ortho to the ether linkage. This is generally the most shielded aromatic proton due to the electron-donating effect of the phenoxy oxygen.
    
Fragment B: The Morpholine Amide

The morpholine ring is attached to a carbonyl carbon. Due to the partial double-bond character of the


 amide bond (

), rotation is often restricted at room temperature.
  • 
     Consequence:  Signals may appear broad or split into rotamers.
    
  • 
     Consequence:  Higher polarity and potential for elevated temperature experiments can coalesce these signals, though at RT, they often remain distinct multiplets.
    

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates spectral resolution.[1]

Scenario A: Chloroform-d ( )[1][2]
  • Pros: Excellent for resolving the aromatic region; chemical shifts are standard for literature comparison.

  • Cons: The morpholine ring protons (

    
     ppm) often overlap with the methoxy singlet (
    
    
    
    ppm) or appear as broadened humps due to restricted rotation.
  • Verdict: Use for initial confirmation of the aromatic substitution pattern.

Scenario B: Dimethyl Sulfoxide- ( )[1]
  • Pros: Superior solubility for nitro-aromatics. The high polarity often separates the morpholine

    
     and 
    
    
    
    signals more distinctly than
    
    
    .
  • Cons: The large water peak (

    
     ppm) can obscure the morpholine upfield signals.
    
  • Verdict: Use for final QC and if 2D NMR is required (better signal-to-noise for labile protons, though none are present here).

Data Table 1: Comparative Chemical Shift Assignments ( , ppm)
Proton AssignmentMultiplicityPredicted Shift (

)
Predicted Shift (

)
Mechanistic Note
Ar-H3 d (

Hz)


Deshielded by ortho-

.
Ar-H5 dd (

Hz)


Most deshielded aromatic.
Ar-H6 d (

Hz)


Shielded by ortho-alkoxy.
Linker (

)
Singlet


Deshielded by carbonyl & phenoxy O.
Methoxy (

)
Singlet


Standard methoxy region.
Morpholine

Multiplet


Downfield of N-CH2 due to Oxygen.
Morpholine

Multiplet


Often obscured by water in DMSO.

Experimental Protocol (Self-Validating)

This protocol ensures high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) by incorporating internal checks.

Step 1: Sample Preparation[3]
  • Mass: Weigh

    
     mg of the solid product.
    
  • Solvent: Add

    
     mL of 
    
    
    
    (Recommended for best resolution of the linker).
    • Validation Check: Ensure the solution is clear yellow. Turbidity indicates incomplete solvation, which will broaden peaks.

  • Tube: Transfer to a high-quality 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz+)[4][5]
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Scans (NS): 16 (Sufficient for 10mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why? The quaternary carbons and the isolated linker protons need time to relax. A short D1 will reduce the integration accuracy of the Linker Singlet vs. the Aromatic protons.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration Logic
  • Phasing: Manual phasing is critical for the morpholine region.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration Reference: Set the Linker Singlet (

    
    )  to an integral of 2.00 .
    
    • Self-Validating Check: If the Linker is 2.00, the Aromatic region must sum to 3.00 (

      
      ) and the Methoxy singlet must be 3.00. If not, check for residual solvent overlap or relaxation issues.
      

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, differentiating between "Quick Check" and "Full Characterization."

NMR_Assignment_Workflow Start Synthesized Product Solvent_Choice Solvent Selection Start->Solvent_Choice CDCl3 CDCl3 (Routine Check) Solvent_Choice->CDCl3 Non-polar DMSO DMSO-d6 (Full Characterization) Solvent_Choice->DMSO Polar/Solubility Analysis_1D 1D 1H NMR Analysis CDCl3->Analysis_1D DMSO->Analysis_1D Check_Aromatic Check Aromatic Region (6.9 - 8.1 ppm) Look for ABX Pattern Analysis_1D->Check_Aromatic Check_Linker Check Linker Singlet (~4.8 - 5.1 ppm) Integral Reference = 2H Analysis_1D->Check_Linker Decision Ambiguity in Morpholine? Check_Aromatic->Decision Check_Linker->Decision Method_2D Run 2D COSY Decision->Method_2D Yes (Overlap) Final_Report Final Structural Assignment Decision->Final_Report No (Clear) Method_2D->Final_Report

Figure 1: Decision tree for NMR structural validation, highlighting the criteria for escalating to 2D techniques.

Advanced Verification: The COSY Connectivity

If the morpholine region is obscured (common in crude mixtures), a COSY (Correlation Spectroscopy) experiment is the definitive tie-breaker.

COSY Correlation Map
  • Aromatic Region:

    • Cross-peak 1: H-5 (

      
       8.0) 
      
      
      
      H-6 (
      
      
      7.2). Strong correlation (Ortho).
    • Cross-peak 2: H-5 (

      
       8.0) 
      
      
      
      H-3 (
      
      
      7.9). Weak correlation (Meta).
  • Aliphatic Region:

    • Morpholine:

      
       (
      
      
      
      3.65)
      
      
      
      
      (
      
      
      3.50).
    • Isolation: The Linker Singlet (

      
       5.1) and Methoxy Singlet (
      
      
      
      3.[2]9) will show NO COSY correlations to other protons. This "lack of correlation" is a powerful confirmation of their isolated nature.

COSY_Correlations H5 H-5 (dd) ~8.0 ppm H6 H-6 (d) ~7.2 ppm H5->H6 Strong (Ortho) H3 H-3 (d) ~7.9 ppm H5->H3 Weak (Meta) Linker Linker CH2 ~5.1 ppm OMe Methoxy CH3 ~3.9 ppm Morph_O Morpholine O-CH2 ~3.65 ppm Morph_N Morpholine N-CH2 ~3.50 ppm Morph_O->Morph_N Vicinal

Figure 2: Expected COSY correlations. Note that the Linker and Methoxy protons are isolated spin systems.

Common Pitfalls & Impurities

When analyzing this spectrum, be aware of these common artifacts which can be mistaken for product peaks:

  • Water in DMSO: Appears at 3.33 ppm . It can completely mask the morpholine upfield multiplet.

    • Solution: Add a drop of

      
       (shakes the peak away) or use dry DMSO ampoules.
      
  • Residual Methanol: If the product was recrystallized from MeOH, look for a singlet at 3.16 ppm (Me) and 4.01 ppm (OH) in DMSO.

  • Rotamers: In

    
    , the morpholine signals may appear as two distinct sets of peaks due to slow rotation of the amide bond. This is not  an impurity; it is a physical property of the molecule. Heating the sample to 50°C will coalesce these peaks.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (The authoritative text for ABX splitting patterns).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link[5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. Link

Sources

A Comparative Guide to the Identification of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive framework for the identification and characterization of this compound. By dissecting the molecule into its constituent functional groups, we will establish the expected characteristic absorption peaks and compare them against related chemical structures. This approach provides a robust methodology for spectral interpretation, even in the absence of a published reference spectrum for this specific molecule.

Introduction: The Role of FTIR in Molecular Characterization

FTIR spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences. It provides a unique molecular fingerprint by probing the vibrational transitions of chemical bonds upon absorption of infrared radiation. The resulting spectrum, a plot of infrared intensity versus wavenumber, reveals the presence of specific functional groups, making it a powerful tool for structural elucidation and quality control. For a multi-functional molecule like this compound, a systematic interpretation of its FTIR spectrum is crucial for confirming its identity and purity.

Predicted FTIR Spectrum of this compound

The structure of this compound combines several key functional groups: a tertiary amide, a morpholine ring, an aromatic ether (phenoxy), a methoxy group, and a nitro group. The vibrational modes of these groups will give rise to a series of characteristic peaks in the FTIR spectrum. Below is a detailed breakdown of the expected absorption regions.

A standard protocol for acquiring a high-quality FTIR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR): Alternatively, place a small amount of the neat solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Frequency Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Comparative Notes
3150-3050Aromatic C-H StretchMedium to WeakThese peaks arise from the C-H stretching vibrations on the benzene ring.[1] Their presence confirms the aromatic nature of the compound.
3000-2850Aliphatic C-H StretchStrongStrong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the morpholine and methoxy groups are expected here.[1][2]
1670-1640C=O Stretch (Tertiary Amide)StrongThis is one of the most prominent and diagnostic peaks. The carbonyl stretch of a tertiary amide is typically found in this region.[1][3] Its position can be slightly influenced by the electronic effects of the neighboring groups.
1600 & 1475C=C Stretch (Aromatic)Medium to WeakThese two peaks are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[4][5]
1550-1475Asymmetric NO₂ StretchStrongAromatic nitro compounds exhibit a strong, characteristic absorption band in this region due to the asymmetric stretching of the N-O bonds.[4][6] This is a key indicator for the presence of the nitro group.
1360-1290Symmetric NO₂ StretchStrongThis second strong band, corresponding to the symmetric N-O stretch, further confirms the nitro functionality.[4][6] The presence of both strong NO₂ stretching bands is a reliable diagnostic tool.
1300-1000C-O Stretch (Aryl Ether & Methoxy)StrongThis region will likely contain multiple strong peaks. The asymmetric C-O-C stretch of the aryl ether is expected around 1250 cm⁻¹, while the C-O stretch of the methoxy group will also contribute.[1][5]
1250-1020C-N Stretch (Aliphatic Amine/Amide)Medium to StrongThe stretching vibration of the C-N bond in the morpholine ring and the amide linkage will appear in this region.[7]
900-690C-H Out-of-Plane Bend (Aromatic)StrongThe substitution pattern on the benzene ring will determine the exact position and number of these strong bands. This region can be used to confirm the substitution pattern.[1][4]

Comparative Analysis: Distinguishing from Alternatives

To confidently identify this compound, it is crucial to compare its spectrum with those of its precursors or structurally similar molecules.

  • Versus Morpholine: Morpholine will show characteristic N-H stretching bands (a single weak band for a secondary amine) around 3350-3310 cm⁻¹ and N-H bending vibrations.[7] These will be absent in the target molecule, which has a tertiary amide. The target molecule will also display the strong C=O amide stretch, which is absent in morpholine.

  • Versus 2-Methoxy-4-nitrophenol: The starting phenol will exhibit a broad O-H stretching band in the 3500-3200 cm⁻¹ region. This will be conspicuously absent in the final product. Furthermore, the characteristic amide C=O and morpholine C-H and C-N stretches will not be present in the phenol spectrum.

  • Versus a Secondary Amide Analogue: A secondary amide analogue would show a single N-H stretching peak around 3370-3170 cm⁻¹ and a characteristic N-H in-plane bending peak near 1570-1515 cm⁻¹.[3] The absence of these peaks in the spectrum of this compound is a key indicator of its tertiary amide structure.[3][8]

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the characteristic FTIR peaks.

Caption: Molecular structure and key FTIR vibrational modes.

Conclusion

The identification of this compound via FTIR spectroscopy is a systematic process that relies on the recognition of characteristic peaks from its constituent functional groups. The most definitive absorptions are expected to be the strong tertiary amide C=O stretch around 1650 cm⁻¹, the two strong NO₂ stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, and the strong C-O stretching bands in the 1300-1000 cm⁻¹ region. By comparing an experimental spectrum to this predictive guide and the spectra of potential precursors, researchers can achieve a high degree of confidence in the structural confirmation of the target compound.

References

  • Nitrobenzene (C6H5NO2) properties. (n.d.).
  • IR Spectrum Of Anisole - Bartleby.com. (2021, August 17).
  • Simplified Infrared Correlation Chart. (n.d.).
  • Infrared spectroscopy correlation table - Wikipedia. (n.d.).
  • FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (n.d.).
  • Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations - International Journal of Science and Research (IJSR). (2017, January 15).
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1).
  • The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson. (n.d.).
  • Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the... - ResearchGate. (n.d.).
  • Drift FTIR Spectrum of nitrobenzene hydrogenation with time. (a) IR... | Download Scientific Diagram - ResearchGate. (n.d.).
  • FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy | The Journal of Physical Chemistry Letters - ACS Publications. (2023, October 13).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. (2020, April 8).
  • IR: amines. (n.d.).
  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31).
  • FTIR Basic Organic Functional Group Reference Chart - ThermoFisher. (2015, December 21).
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Anisole(100-66-3) IR Spectrum - ChemicalBook. (n.d.).
  • IR: nitro groups. (n.d.).
  • Morpholine(110-91-8) IR Spectrum - ChemicalBook. (n.d.).
  • IR Chart. (n.d.).
  • IR Spectrum Table & Chart | Sigma-Aldrich - ResearchGate. (2019, October 30).
  • Observed FTIR Peaks of 5-substituted morpholine derivative of... | Download Scientific Diagram - ResearchGate. (n.d.).

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A Predictive and Comparative Guide to the UV-Vis Absorption Maxima of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the predicted Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine. In the absence of direct experimental data in peer-reviewed literature, this document leverages established principles of spectroscopy and comparative data from analogous compounds to offer a robust predictive framework. Furthermore, a detailed experimental protocol for the determination of its UV-Vis absorption maxima is presented, alongside a discussion of alternative characterization techniques and the anticipated influence of solvent polarity on its spectral properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel morpholine derivatives.

Introduction: The Significance of Morpholine Derivatives and UV-Vis Spectroscopy

Morpholine and its derivatives are a cornerstone in medicinal chemistry and drug development, featuring in a wide array of pharmacologically active compounds. Their utility stems from their favorable physicochemical properties, including metabolic stability and aqueous solubility. The title compound, this compound, incorporates a nitroaromatic moiety, a common chromophore that imparts distinct spectroscopic signatures.

UV-Vis spectroscopy is a fundamental analytical technique for the characterization of such compounds. It provides valuable information regarding the electronic transitions within a molecule, which can be used for structural elucidation, quantification, and purity assessment. The determination of the wavelength of maximum absorption (λmax) is a critical parameter in these applications.

Predicted UV-Vis Absorption Maxima

While direct experimental UV-Vis data for this compound is not currently available in the public domain, we can predict its absorption characteristics by analyzing its constituent chromophores. The primary chromophore in this molecule is the 2-methoxy-4-nitrophenoxy group. The morpholine acetyl moiety is not expected to exhibit significant absorption in the 200-800 nm range.

The electronic spectrum of the 2-methoxy-4-nitrophenoxy group will be dominated by the π → π* transitions of the nitro-substituted benzene ring. Based on data for structurally similar compounds, we can anticipate two primary absorption bands.

Table 1: Predicted UV-Vis Absorption Maxima for this compound and Comparison with Analogous Compounds

CompoundPredicted/Observed λmax (Band 1)Predicted/Observed λmax (Band 2)Electronic Transition(s)
This compound ~230-250 nm ~310-330 nm π → π
4-Nitroanisole~225 nm~317 nm[1]π → π
4-Nitrophenol (in aqueous solution)~318 nm[2]-π → π
4-Nitrophenolate ion (in basic solution)~400 nm[2][3]-π → π
Guaiacol (2-Methoxyphenol)~275 nm-π → π*

The predictions for the title compound are based on the electronic properties of 4-nitroanisole and 4-nitrophenol. The methoxy group and the acetylmorpholine substituent are expected to have a minor auxochromic effect, potentially causing a slight shift in the absorption maxima compared to the parent nitro-aromatic compounds. The shorter wavelength band is attributed to the π → π* transition of the benzene ring, while the longer wavelength band is characteristic of the charge transfer transition involving the nitro group.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption maxima, the following detailed protocol is recommended.

Materials and Instrumentation
  • Compound: this compound (synthesized and purified)

  • Solvent: Spectroscopic grade ethanol or acetonitrile

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh approximately 1-5 mg of the compound.

    • Dissolve the compound in 100 mL of the chosen solvent to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 to 500 nm.

    • Use the chosen solvent as the blank reference.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solvent and record the baseline.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the UV-Vis spectrum of each diluted sample solution.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the obtained spectra.

    • If performing quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute blank Run Blank dilute->blank sample Run Samples blank->sample record Record Spectra sample->record identify Identify λmax record->identify calibrate Construct Calibration Curve identify->calibrate

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Comparative Analysis with Alternative Spectroscopic Techniques

While UV-Vis spectroscopy is invaluable for studying electronic transitions, a comprehensive characterization of this compound necessitates the use of complementary techniques.

Table 2: Comparison of Analytical Techniques for Compound Characterization

TechniqueInformation ProvidedPredicted/Expected Observations
UV-Vis Spectroscopy Electronic transitions, conjugationAbsorption maxima around 230-250 nm and 310-330 nm.
Infrared (IR) Spectroscopy Functional groupsCharacteristic peaks for C=O (amide), N-O (nitro), C-O-C (ether and morpholine), and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Carbon-hydrogen framework, chemical environment of nucleiDistinct signals for aromatic protons, methoxy protons, and morpholine protons with predictable chemical shifts and coupling patterns.
Mass Spectrometry (MS) Molecular weight and fragmentation patternA molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions.

The synthesis and characterization of various morpholine derivatives have been successfully achieved using these spectroscopic methods.[4][5][6][7]

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis absorption spectrum of a compound.[8] For molecules like this compound, which possess a polar nitro group, solvent effects are particularly pronounced.

  • π → π* Transitions: These transitions typically exhibit a bathochromic (red) shift with increasing solvent polarity. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[9]

  • n → π* Transitions: While the primary absorptions are π → π, any underlying n → π transitions (from the non-bonding electrons of the oxygen and nitrogen atoms) would be expected to show a hypsochromic (blue) shift in polar solvents. This is due to the stabilization of the ground state non-bonding electrons through hydrogen bonding with the solvent.[10]

It is therefore recommended to record the UV-Vis spectra in a range of solvents with varying polarities (e.g., hexane, ethanol, water) to fully characterize the electronic transitions of the title compound. Studies on similar nitroaromatic compounds have demonstrated these solvent-dependent shifts.[11][12]

Conclusion

This guide provides a predictive yet scientifically grounded framework for understanding the UV-Vis absorption characteristics of this compound. By leveraging data from analogous compounds and established spectroscopic principles, we anticipate absorption maxima around 230-250 nm and 310-330 nm. The provided experimental protocol offers a clear path for the empirical determination of these values. A comprehensive characterization of this and similar novel compounds will be best achieved through a multi-spectroscopic approach, taking into account the influence of experimental conditions such as solvent polarity.

References

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by NaBH4 in the presence of Au@[C4C16Im]Br catalyst. Retrieved from [Link]

  • International Journal of Minerals, Metallurgy and Materials. (2021). UV–Vis absorption spectra of the reduction of 4-nitrophenol (4-NP) by (a) Ag NCs, (b) AC, and (c) Ag NCs/AC. Retrieved from [Link]

  • Alvarenga, G. A., et al. (2009). Irregular Pressure Induced Shift of the First UV-Absorption Band of 4-Nitroanisole in CO2.
  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. Retrieved from [Link]

  • Baghdad Science Journal. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a 4-nitroaniline (4-NA) and b 2-nitrophenol (2-NP) with NaBH4 in the presence of NiO nanocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–visible absorption spectra of the 4-Nitro Aniline and reduced 4-Nitro Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

  • AWS. (n.d.). An Enzyme-based Spectrophotometric Method for the determination of Phenolic Compound (2- Methoxyphenol) Using Peroxidase. Retrieved from [Link]

  • MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV / Vis spectra of the main photonitration products of guaiacol. Retrieved from [Link]

  • IUCr Journals. (2024). [4-(2-Aminoethyl)morpholine-κ2N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

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A Structural Showdown: Morpholine vs. Piperazine Nitrophenoxy Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the morpholine and piperazine rings are ubiquitous scaffolds, celebrated for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] When appended with a nitrophenoxy moiety, these six-membered heterocycles give rise to derivatives with distinct structural and electronic features that can profoundly influence their biological activity. This guide offers an in-depth structural and functional comparison of nitrophenoxy-substituted morpholine and piperazine derivatives, providing researchers, scientists, and drug development professionals with a data-driven framework for rational scaffold selection.

The Core Distinction: Oxygen vs. Nitrogen and its Physicochemical Consequences

The fundamental difference between a morpholine and a piperazine ring lies in the heteroatom at the 4-position: an oxygen atom in morpholine and a nitrogen atom in piperazine. This seemingly subtle substitution has significant repercussions for the molecule's electronics, conformation, and potential for intermolecular interactions.

The oxygen atom in the morpholine ring is a hydrogen bond acceptor but not a donor. It also imparts a slight inductive electron-withdrawing effect. In contrast, the secondary amine (N-H) in an unsubstituted piperazine ring can act as both a hydrogen bond donor and acceptor.[3] More critically, this nitrogen introduces a basic center, making piperazine derivatives amenable to protonation under physiological conditions. The presence of two nitrogen atoms in piperazine confers weak basic properties.[4]

These electronic differences directly translate to variations in key physicochemical properties that govern a molecule's "drug-likeness," such as basicity (pKa) and lipophilicity (LogP).

Comparative Physicochemical Data

The selection of a scaffold is often a balancing act between optimizing for solubility, permeability, and metabolic stability. The following table summarizes key predicted and experimental physicochemical properties for the parent nitrophenoxy derivatives, providing a quantitative basis for comparison.

Property4-(4-Nitrophenyl)morpholine1-(4-Nitrophenyl)piperazineRationale for Comparison
Molecular Weight 208.21 g/mol [5]207.23 g/mol [6]Near-identical molecular weight ensures that observed differences are primarily due to the scaffold itself, not size.
pKa (Predicted) 0.81 ± 0.40[7]~8 (Estimated for N-4)The morpholine oxygen is non-basic. The piperazine N-4 nitrogen is a basic center, readily protonated at physiological pH, which can significantly impact solubility and target engagement.
cLogP (Predicted) 1.2[5]1.004[2]Both scaffolds exhibit a favorable balance of hydrophilicity and lipophilicity. The slightly lower cLogP of the piperazine derivative suggests potentially higher aqueous solubility.
Melting Point 152 °C[7]131-133 °C[8]Differences in melting point reflect variations in crystal packing and intermolecular forces, which are influenced by the core heterocycle.
Polar Surface Area 58.3 Ų[5]61.1 Ų[6]The piperazine derivative has a slightly larger polar surface area due to the additional nitrogen atom, which can influence membrane permeability and interactions with biological targets.

Note: pKa and cLogP values are often calculated using computational models and can vary between different software packages. The values presented here are for comparative purposes.

A Tale of Two Conformations: Structural Insights from X-ray Crystallography

X-ray crystallography provides the definitive view of a molecule's three-dimensional structure in the solid state. Both 4-(4-nitrophenyl)morpholine and salts of 1-(4-nitrophenyl)piperazine have been structurally characterized, revealing that both heterocyclic rings adopt a stable chair conformation.[9][10]

In 4-(4-nitrophenyl)morpholine, the morpholine ring's chair conformation is a key feature, and aromatic π–π stacking interactions help to stabilize the crystal structure.[9] Similarly, salts of 1-(4-nitrophenyl)piperazine show the piperazine ring in a protonated, chair-shaped form.[10] The orientation of the nitrophenyl substituent relative to the heterocyclic ring can influence how the molecule presents its pharmacophoric features to a biological target.

Implications for Biological Activity: A Structure-Activity Relationship (SAR) Perspective

  • Piperazine's Role in Receptor Engagement: The basic nitrogen of the piperazine ring is frequently exploited in the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters.[11] This nitrogen can form a crucial salt bridge with an acidic residue (e.g., aspartic acid) in the receptor's binding pocket, a high-energy interaction that often anchors the ligand and contributes significantly to binding affinity. Many antipsychotic and antidepressant drugs feature a piperazine moiety for this reason.[3]

  • Morpholine's Contribution to Pharmacokinetics: The morpholine ring is often incorporated into molecules to improve their pharmacokinetic properties.[12] Replacing a more basic amine, like piperazine, with a non-basic morpholine can reduce off-target effects related to interactions with monoamine receptors and transporters. Furthermore, the ether oxygen can improve aqueous solubility and metabolic stability, making morpholine a "pharmacokinetic-friendly" scaffold.[12]

A study on novel 2-(benzimidazol-2-yl)-3-arylquinoxalines demonstrated this principle clearly. In certain regioisomers, replacing an N-substituted piperazine with a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity against some cancer cell lines, highlighting the critical role of the piperazine's basicity in the compound's mechanism of action.[13] Conversely, derivatives of 1-(4-nitrophenyl)piperazine have themselves been investigated as potential antimicrobial agents, with demonstrated inhibitory activity against various mycobacteria and fungi.[14]

Experimental Protocols for Comparative Evaluation

To empirically determine the relative merits of a morpholine vs. a piperazine derivative for a specific biological target, a robust experimental plan is essential. A competitive radioligand binding assay is a gold-standard method for quantifying the binding affinity of a compound to a receptor.

G

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system for determining the inhibitory constant (Ki) of a test compound.

1. Preparation of Reagents and Materials:

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the target receptor (e.g., a specific GPCR).[7]
  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor.
  • Test Compounds: Stock solutions of the morpholine and piperazine nitrophenoxy derivatives of known concentrations.
  • Assay Buffer: Buffer optimized for receptor stability and ligand binding (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[7]
  • Wash Buffer: Ice-cold assay buffer.
  • Filtration Apparatus: A cell harvester and glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding).
  • Detection: Scintillation counter and scintillation fluid.

2. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of an unlabeled known ligand), and competitor binding (radioligand + serial dilutions of the test compound).[7]
  • Incubation: Add the receptor membranes, radioligand (at a concentration near its dissociation constant, Kd), and either buffer, unlabeled ligand, or test compound to the appropriate wells.[14]
  • Equilibration: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]
  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat. This separates the receptor-bound radioligand (captured on the filter) from the free radioligand.[14]
  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity retained on each filter using a scintillation counter.[7]

3. Data Analysis and Interpretation:

  • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[5] Ki = IC50 / (1 + ([L]/Kd)) Where:
  • [L] is the concentration of the radioligand used in the assay.
  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value is a true measure of the affinity of the test compound for the receptor and allows for a direct, quantitative comparison of the potency of the morpholine and piperazine derivatives, independent of the specific assay conditions.[15]

Conclusion: A Strategic Choice in Drug Design

The decision to employ a morpholine or a piperazine scaffold is a critical juncture in the drug design process, with each offering a distinct set of advantages. The piperazine core, with its basic nitrogen, provides a powerful tool for achieving high-affinity receptor binding through ionic interactions. In contrast, the morpholine core serves as an excellent scaffold for optimizing pharmacokinetic properties, often enhancing solubility and metabolic stability while reducing the potential for basicity-driven off-target effects.

The nitrophenoxy derivatives of these heterocycles serve as fundamental chemical probes to explore these structure-activity relationships. By understanding the intrinsic structural, electronic, and physicochemical differences outlined in this guide, and by employing robust experimental methodologies for direct comparison, drug discovery teams can make more informed, rational decisions in the design of next-generation therapeutics.

References

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. Retrieved February 15, 2026 from [Link].

  • Chang, C. T., & Chang, N. C. (2006). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 53(2), 158-166. Available from: [Link]

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  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available from: [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available from: [Link]

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  • Shankara Prasad, H. J., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 8(1). Available from: [Link]

  • Shankara Prasad, H. J., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. ResearchGate. Available from: [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. Available from: [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. Available from: [Link]

  • Yathirajan, H. S., et al. (2021). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1146-1153. Available from: [Link]

  • Zolotareva, O., et al. (2024). Structure of morpholine, piperazine, and piperidine moieties. ResearchGate. Available from: [Link]

  • Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3025. Available from: [Link]

  • Di Capua, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]

  • Shankara Prasad, H. J., et al. (2023). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCrData, 8(7). Available from: [Link]

  • Nagapandiselvi, P., et al. (2013). 4-Nitrophenol–piperazine (2/1). ResearchGate. Available from: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 27(19), 6542. Available from: [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116202. Available from: [Link]

  • Cheméo. (2026). 1-(4-Nitrophenyl)piperazine. Retrieved February 15, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available from: [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available from: [Link]

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A Comparative Guide to Reference Standards for the Quantification of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantification of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine, a compound of interest in contemporary pharmaceutical research. This document is designed to move beyond a simple recitation of protocols, instead offering a rationale for experimental design and a critical evaluation of competing analytical strategies, empowering the reader to make informed decisions in their own laboratory settings.

The Imperative for a Well-Characterized Reference Standard

In the realm of analytical chemistry, the adage "you can only measure what you know" holds profound truth. The reliability of any quantitative analysis is fundamentally tethered to the quality of the reference standard.[1][2][3] For a novel compound like this compound, where no commercial reference standard may exist, the initial and most critical step is the in-house synthesis and rigorous characterization of a primary reference standard.[4]

Synthesis and Purification of a Primary Reference Standard

The synthesis of this compound is predicated on the formation of an amide bond between (2-Methoxy-4-nitrophenoxy)acetic acid and morpholine. A robust and scalable synthetic route is paramount.

Experimental Protocol: Synthesis of this compound

  • Activation of the Carboxylic Acid: To a solution of (2-Methoxy-4-nitrophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add thionyl chloride (1.2 eq) dropwise at 0 °C.[5] The rationale for using thionyl chloride is its efficacy in converting carboxylic acids to highly reactive acyl chlorides, which readily react with amines.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the acyl chloride formation can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve morpholine (2.0 eq) in anhydrous DCM. The excess morpholine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.[6] Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared acyl chloride solution to the morpholine solution. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.

G cluster_synthesis Synthesis Workflow start Start acid (2-Methoxy-4-nitrophenoxy)acetic Acid start->acid activation Acyl Chloride Formation (DCM, 0°C to RT) acid->activation thionyl_chloride Thionyl Chloride thionyl_chloride->activation coupling Amide Coupling (DCM, 0°C to RT) activation->coupling morpholine Morpholine morpholine->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of the primary reference standard.

Comprehensive Characterization of the Primary Reference Standard

A synthesized material can only be designated a primary reference standard after its identity and purity have been unequivocally established.[1][4][7]

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the proposed structure. No significant signals from residual solvents or impurities.
Mass Spectrometry (MS) Determination of molecular weight.Observed molecular ion consistent with the calculated exact mass.
Elemental Analysis Confirmation of elemental composition.Found percentages of C, H, and N within ±0.4% of the theoretical values.
High-Performance Liquid Chromatography (HPLC) Purity assessment.Purity ≥ 99.5% by peak area normalization.
Karl Fischer Titration Quantification of water content.Water content ≤ 0.5%.
Thermogravimetric Analysis (TGA) Assessment of residual solvents.Loss on drying consistent with Karl Fischer results.

A Comparative Analysis of Quantification Methodologies

The choice of an analytical method for quantification is a critical decision, balancing sensitivity, selectivity, and practicality. We will compare two of the most powerful techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[8][9] The presence of a nitro-aromatic chromophore in this compound makes it an excellent candidate for UV detection.[10]

Experimental Protocol: HPLC-UV Quantification

  • Chromatographic System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and water (both with 0.1% formic acid). The rationale for a gradient is to ensure good separation of the analyte from potential impurities and to maintain a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of the reference standard (expected to be around 254 nm and 320 nm).

  • Standard Preparation: Prepare a stock solution of the primary reference standard in acetonitrile. From this, create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase at the initial conditions.

  • Internal Standard: For enhanced precision, an internal standard (e.g., a structurally similar and stable compound that does not co-elute) should be used.

G cluster_hplc HPLC-UV Workflow start Start sample_prep Sample Preparation (Dissolution in Mobile Phase) start->sample_prep std_prep Standard Preparation (Serial Dilution) start->std_prep hplc_injection HPLC Injection sample_prep->hplc_injection std_prep->hplc_injection separation C18 Reverse-Phase Separation (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection quantification Quantification (Peak Area vs. Concentration) detection->quantification end End quantification->end

Caption: Workflow for quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, particularly with the power of mass spectrometric detection.[11] However, the relatively low volatility of this compound necessitates a derivatization step to make it amenable to GC analysis.[12] Drawing from literature on morpholine analysis, a nitrosation reaction can be employed.[13][14][15]

Experimental Protocol: GC-MS Quantification with Derivatization

  • Derivatization: To an aqueous solution of the sample, add sodium nitrite under acidic conditions (e.g., with HCl) to form the N-nitroso derivative of any residual morpholine starting material. For the target analyte, which is a tertiary amide, derivatization is not directly applicable. However, this method is excellent for quantifying potential morpholine-related impurities. For the main analyte, a silylation derivatization to increase volatility could be explored, though this adds complexity. For the purpose of this guide, we will focus on the analysis of the potential impurity, morpholine, via nitrosation.

  • Extraction: Extract the derivatized compound with a suitable organic solvent like dichloromethane.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-1701).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: A temperature gradient to ensure separation of the derivatized analyte from other matrix components.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for maximum sensitivity and selectivity.

  • Standard and Sample Preparation: Prepare standards and samples in the same manner, including the derivatization step.

G cluster_gcms GC-MS Workflow for Morpholine Impurity start Start sample_prep Sample Preparation (Aqueous Solution) start->sample_prep derivatization Derivatization (Nitrosation) sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms_injection GC-MS Injection extraction->gcms_injection separation Capillary GC Separation gcms_injection->separation detection MS Detection (SIM) separation->detection quantification Quantification detection->quantification end End quantification->end

Sources

TLC visualization techniques for 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to TLC Visualization Techniques for 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

In the synthesis and analysis of pharmaceutical intermediates and novel chemical entities, Thin-Layer Chromatography (TLC) remains an indispensable tool for its rapidity, simplicity, and low cost. The compound this compound, a molecule incorporating a nitroaromatic system, an ether linkage, and a morpholine amide, presents unique characteristics that dictate the optimal methods for its visualization.

This guide provides a comparative analysis of various TLC visualization techniques, grounded in the chemical properties of the target molecule. We will explore both non-destructive and destructive methods, offering detailed protocols and a decision-making framework to assist researchers in selecting the most appropriate technique for their specific application, whether it be reaction monitoring, purity assessment, or preparative chromatography workup.

Understanding the Analyte: A Structure-Based Approach to Visualization

The choice of a visualization technique is not arbitrary; it is dictated by the functional groups present in the molecule. Let's dissect this compound:

  • Nitrophenoxy Group: The key to this molecule's visualization lies in the 2-methoxy-4-nitrophenoxy moiety. The nitro-substituted aromatic ring is a potent chromophore, meaning it strongly absorbs ultraviolet (UV) light. This makes UV-based detection methods highly effective.

  • Morpholine Amide: The morpholine ring and the amide linkage are generally UV-inactive. However, these groups are susceptible to oxidation or reaction with strong acid/base staining reagents.

  • Ether Linkage: The ether bond is relatively inert but can be cleaved under harsh acidic conditions, which is a principle exploited by some aggressive charring stains.

This structural analysis suggests a multi-pronged approach to visualization, with UV light being the primary non-destructive method and chemical stains serving as valuable secondary or confirmatory techniques.

Comparative Analysis of Visualization Techniques

A successful TLC analysis relies on sensitive and reliable visualization. Below, we compare the most relevant techniques for our target molecule, detailing their mechanism, protocol, and suitability.

Non-Destructive Technique: Ultraviolet (UV) Light

UV visualization is the cornerstone method for aromatic and conjugated systems. It relies on a phenomenon called fluorescence quenching. TLC plates designated for UV analysis (e.g., F254 plates) are impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm). Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against a bright green or blue background.

  • Principle of Action: The nitrophenoxy group in the target molecule strongly absorbs UV light at 254 nm. This absorption prevents the UV light from exciting the fluorescent indicator embedded in the TLC plate, resulting in a dark spot.

  • Expertise & Insights: This should always be the first method attempted. Its non-destructive nature allows for subsequent analysis, such as compound elution from the plate for further characterization (e.g., by NMR or MS). The intensity of the spot can give a semi-quantitative estimation of the compound's concentration.

Experimental Protocol: UV 254 nm Visualization

  • After developing the TLC plate and allowing the solvent to evaporate completely in a fume hood, place the plate under a UV lamp set to 254 nm.

  • Observe the plate for dark spots against the fluorescent background.

  • Circle the observed spots with a pencil to mark their position for future reference, as the visualization is only visible under the lamp.

  • Record the Retention Factor (Rf) value for each spot.

Quasi-Non-Destructive Technique: Iodine Vapor

Iodine is a highly effective general-purpose locating agent for a wide range of organic compounds. It is considered quasi-non-destructive because the iodine can be allowed to sublime off the plate, often restoring the compound to its original state.

  • Principle of Action: Iodine vapor has a high affinity for organic compounds and adsorbs onto the surface of the spots, forming a colored complex. The interaction is typically a reversible physical adsorption or the formation of weak charge-transfer complexes. This results in the appearance of yellow to brown spots on a white or pale yellow background.

  • Expertise & Insights: This method is particularly useful if the target compound has poor UV activity or as a rapid, general screen for all organic components in a reaction mixture. For this compound, it will visualize the main compound as well as potentially UV-inactive starting materials or byproducts.

Experimental Protocol: Iodine Chamber Visualization

  • Place a few crystals of solid iodine into a sealed TLC chamber or a covered beaker. Allow a few minutes for the iodine to sublime and saturate the chamber atmosphere.

  • Place the dried, developed TLC plate into the chamber.

  • Close the chamber and monitor the plate. Spots will begin to appear as light brown to dark brown areas within a few minutes.

  • Once the spots are sufficiently intense, remove the plate and immediately circle them with a pencil, as the color will fade over time as the iodine sublimes off the plate.

Destructive Technique: Potassium Permanganate (KMnO₄) Stain

Potassium permanganate is a strong oxidizing agent that reacts with functional groups that are susceptible to oxidation. This makes it an excellent general-purpose stain for detecting a wide variety of compounds.

  • Principle of Action: The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate. This reaction results in the appearance of yellow or brown spots on a purple background. The background color can be washed away with water to improve contrast.

  • Expertise & Insights: For our target molecule, the morpholine ring and potentially the methoxy-activated aromatic ring are susceptible to oxidation. This stain is highly sensitive but irreversible. It is ideal for confirming the presence of compounds when UV and iodine are inconclusive or for detecting non-UV active impurities.

Experimental Protocol: Permanganate Staining

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for months when stored in a dark bottle.

  • Staining: Dip the dried TLC plate quickly and smoothly into the permanganate solution using forceps.

  • Development: Immediately remove the plate and wipe the excess stain from the back with a paper towel. Gently warm the plate with a heat gun until spots appear. Oxidizable compounds will appear as yellow to brown spots against the purple background.

Summary and Decision-Making Framework

The choice of technique depends on the analytical goal. The table below summarizes the key attributes of each method.

TechniquePrincipleTarget FunctionalityTypeSensitivity
UV Light (254 nm) Fluorescence QuenchingNitroaromatic ChromophoreNon-DestructiveHigh
Iodine Vapor Reversible ComplexationGeneral OrganicQuasi-Non-DestructiveModerate
KMnO₄ Stain OxidationOxidizable Groups (e.g., Morpholine)DestructiveHigh

For a comprehensive analysis, a sequential approach is recommended. This workflow ensures maximum information is gathered from a single TLC plate.

TLC_Workflow cluster_0 TLC Analysis Workflow A 1. Develop TLC Plate & Dry Completely B 2. Visualize under UV Lamp (254 nm) A->B C Is spot visible? B->C D 3. Expose to Iodine Vapor C->D No G Analysis Complete C->G Yes (Mark & Proceed if needed) E Is spot visible? D->E F 4. Stain with KMnO₄ Solution E->F No E->G Yes (Mark Spot) F->G

Safety Operating Guide

A Comprehensive Safety Protocol for the Handling, Use, and Disposal of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the introduction of novel chemical entities necessitates a proactive and rigorous approach to safety. This guide provides a detailed operational and safety framework for handling 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine, a compound for which specific public safety data is limited. The protocols herein are derived from a structural analysis of its constituent functional groups and are grounded in established principles of laboratory safety for handling uncharacterized substances. Our primary objective is to empower researchers with the knowledge to manage this compound safely, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is warranted based on the compound's chemical structure. This molecule combines a nitrophenoxy moiety with an acetylmorpholine group, suggesting a number of potential hazards that must be proactively managed.

  • Nitrophenoxy Group: Aromatic nitro compounds are often associated with significant health risks. They can be toxic upon ingestion, inhalation, or dermal absorption. The nitro group makes the compound a potential oxidizing agent and can, in some cases, impart thermal instability.

  • Morpholine Moiety: Morpholine and its derivatives are known to be corrosive or irritating to the skin and eyes and can cause respiratory tract irritation.

  • Overall Profile: It is prudent to treat this compound as a substance with potential for acute toxicity, skin and eye irritation, and possible thermal sensitivity. Until empirical data proves otherwise, a high degree of caution is the only responsible course of action.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls. Personal Protective Equipment (PPE) is a crucial last line of defense.

  • Chemical Fume Hood: All manipulations of this compound, including unpacking, weighing, preparing solutions, and loading reactions, must be conducted inside a certified chemical fume hood with a face velocity meeting institutional and regulatory standards (typically 80-120 feet per minute).

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Restricted Access: The area where the compound is being handled should be clearly demarcated, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE regimen is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required (unless package is compromised)
Weighing (Solid) Chemical Splash GogglesDouble-gloved (Nitrile)Lab CoatNot Required (inside a fume hood)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile)Lab Coat & Chemical ApronNot Required (inside a fume hood)
Reaction Workup Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile)Lab Coat & Chemical ApronNot Required (inside a fume hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Suit or Apron over Lab CoatAir-Purifying Respirator with Organic Vapor Cartridges

Causality Behind PPE Choices:

  • Double-Gloving: This practice protects against minor tears or pinholes in the outer glove and provides an additional barrier during the doffing process, minimizing the risk of accidental skin contact.

  • Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield provides a critical secondary barrier for the entire face, particularly when handling larger volumes or during procedures with a higher risk of splashing, such as preparing stock solutions.

  • Respiratory Protection: While a fume hood is the primary control, a respirator is essential during spill cleanup or in the event of a ventilation failure, providing immediate protection against inhalation of airborne particles or vapors.

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for safely handling this compound throughout its lifecycle in the laboratory.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Receive 1. Receive & Inspect - Check for damage - Verify label Store 2. Store Securely - Designated, ventilated area - Away from heat/incompatibles Receive->Store Weigh 3. Weigh in Fume Hood - Use draft shield - Handle with care Store->Weigh Dissolve 4. Prepare Solution - Add solid to solvent slowly - In fume hood Weigh->Dissolve Use 5. Use in Experiment - All steps in fume hood - Monitor reaction Dissolve->Use Decon 6. Decontaminate - Clean glassware & surfaces - Use appropriate solvent Use->Decon Waste 7. Segregate Waste - Solid, liquid, contaminated PPE - Label clearly Decon->Waste Dispose 8. Dispose via EHS - Follow institutional protocol - Document waste Waste->Dispose

Caption: Standard operational workflow for handling this compound.

Step-by-Step Protocol:

  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leaks. If the integrity is compromised, do not open it. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., strong oxidizing or reducing agents). The container should be tightly sealed.

  • Weighing: Tare a suitable container on a balance inside a chemical fume hood. Carefully transfer the desired amount of the solid, minimizing the creation of dust. Clean the spatula and weighing paper with a solvent-moistened wipe, which should be disposed of as hazardous waste.

  • Solution Preparation: In a fume hood, add the weighed solid to the chosen solvent slowly and in portions. Use a magnetic stirrer to aid dissolution. Be aware of any potential exotherms.

  • Reaction: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Decontamination: After use, decontaminate all surfaces and equipment. Glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Waste Segregation: Meticulously segregate waste streams.

    • Solid Waste: Unused compound, contaminated weighing papers, and wipes.

    • Liquid Waste: Reaction mixtures, solvent rinsates.

    • Contaminated PPE: Gloves, bench diapers, etc.

  • Disposal: All waste streams must be treated as hazardous. Label waste containers clearly with the full chemical name and major components. Arrange for pickup and disposal through your institution's EHS department. Never pour this chemical down the drain.

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency can significantly mitigate harm. All personnel handling the compound must be familiar with these procedures and the location of safety equipment.

G Start Spill or Exposure Occurs Spill_Check Is the spill large or small? Start->Spill_Check Spill Exposure_Check What type of exposure? Start->Exposure_Check Exposure Small_Spill Small Spill: - Alert nearby personnel - Absorb with inert material - Clean area, dispose as waste Spill_Check->Small_Spill Small (<100mL / 10g) Large_Spill Large Spill: - Evacuate immediate area - Alert EHS / Emergency Services - Prevent entry Spill_Check->Large_Spill Large (>100mL / 10g) Skin_Contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention Exposure_Check->Skin_Contact Skin Eye_Contact Eye Contact: - Flush with eyewash for 15 min - Hold eyelids open - Seek immediate medical attention Exposure_Check->Eye_Contact Eye Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure_Check->Inhalation Inhalation

Caption: Decision-making workflow for emergency response to a spill or exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill:

    • Small Spill (e.g., <10g or <100mL of solution): Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Large Spill: Evacuate the immediate area and alert all personnel. Contact your institution's EHS and emergency response team immediately. Do not attempt to clean it up yourself.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Morpholine - IDLH.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]

  • The American Chemical Society (ACS). Chemical Safety.[Link]

  • U.S. Environmental Protection Agency (EPA). Nitrophenols.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.